Gnf-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYNIUIFUYDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228443 | |
| Record name | GNF-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778270-11-4 | |
| Record name | GNF-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778270114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNF-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[6-[[4-(Trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GNF-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D7Q9Z2W7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GNF-2: A Technical Guide to its Discovery, Synthesis, and Allosteric Inhibition of Bcr-Abl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GNF-2, a pioneering allosteric inhibitor of the Bcr-Abl kinase. This compound's discovery marked a significant shift in the strategy for targeting kinases, moving beyond the ATP-competitive mechanism. This document details the discovery of this compound through differential cytotoxicity screening, outlines a plausible synthetic route, and elucidates its mechanism of action. Furthermore, it consolidates key quantitative data on its inhibitory activities and provides detailed protocols for essential experimental assays relevant to its study.
Discovery of this compound
This compound was identified through an innovative and unbiased differential cytotoxicity screen of a combinatorial library directed at kinases.[1] The primary goal of this screening was to discover compounds that selectively inhibited the proliferation of cells transformed with the Bcr-Abl oncogene, a hallmark of Chronic Myelogenous Leukemia (CML), while sparing non-transformed cells.[1] This approach led to the identification of a novel class of compounds, with this compound as the exemplar, that demonstrated potent and exclusive antiproliferative effects on Bcr-Abl-dependent cells, with potencies comparable to the established ATP-competitive inhibitor, imatinib.[1]
Intriguingly, mechanistic studies revealed that this compound did not compete with ATP, indicating a novel mode of inhibition. This non-ATP competitive mechanism was a significant breakthrough, offering a new avenue for the development of Bcr-Abl inhibitors and a potential strategy to overcome resistance to existing ATP-site inhibitors.[2]
Chemical Synthesis of this compound
Below is a DOT script visualizing a logical workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: Allosteric Inhibition
This compound inhibits Bcr-Abl through a novel allosteric mechanism.[1] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP for binding in the kinase's active site, this compound binds to the myristate-binding pocket located in the C-terminal lobe of the Abl kinase domain.[2][3] This binding site is remote from the ATP-binding cleft.
The binding of this compound to the myristoyl pocket induces a conformational change in the Abl kinase domain.[2] This structural alteration affects the dynamics of the ATP-binding site, ultimately leading to the inhibition of the kinase's catalytic activity.[2] Biophysical methods, including solution NMR and X-ray crystallography, have confirmed that this compound occupies the myristate binding site.[2]
The consequence of this allosteric inhibition is the downregulation of Bcr-Abl's downstream signaling pathways. This is evidenced by the reduced phosphorylation of key substrate proteins such as STAT5 and CrkII, leading to the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl positive cells.[3][4]
The following diagram illustrates the Bcr-Abl signaling pathway and the point of intervention by this compound.
Caption: Bcr-Abl signaling pathway and this compound's point of inhibition.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity against various cell lines and Bcr-Abl mutants.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Ba/F3 p210 | 138 nM | [1] |
| K562 | 273 nM | [1] | |
| SUP-B15 | 268 nM | [1] | |
| Ba/F3 p210 E255V | 268 nM | [1] | |
| Ba/F3 p185 Y253H | 194 nM | [1] | |
| Bcr-Abl Autophosphorylation | 267 nM | [1] | |
| Ba/F3 p185 T315I | > 10 µM | ||
| Binding Affinity (Kd) | Bcr-Abl | Not Reported | |
| Pharmacokinetics | Half-life (in vivo) | Not Reported | |
| Bioavailability | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Plating: Seed Bcr-Abl positive cells (e.g., K562, Ba/F3.p210) in 96-well microtiter plates at a density of 0.3-0.6 x 10^6 cells/mL in their respective growth media.[1]
-
Compound Addition: Prepare serial dilutions of this compound (typically from 5 nM to 10 µM) in the appropriate cell culture medium. Add the compound dilutions to the plated cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the Abl kinase.
Caption: Workflow for an in vitro kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 0.1% CHAPS, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT, and 1% glycerol.[1]
-
Enzyme: Recombinant Abl kinase domain.
-
Substrate: A suitable peptide or protein substrate, such as GST-Abltide.
-
ATP: Prepare a stock solution of ATP, including a radiolabeled version (e.g., [γ-32P]ATP) if using autoradiography for detection.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, recombinant Abl kinase, and the desired concentration of this compound or DMSO control.
-
Pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiate the kinase reaction by adding the substrate and ATP (final concentration typically around 0.1 mM).[1]
-
Allow the reaction to proceed for 30 minutes at room temperature.[1]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and then separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the phosphorylated substrate. If using radiolabeled ATP, this can be done by autoradiography or phosphorimaging. Alternatively, a phospho-specific antibody can be used for detection via Western blotting.
-
-
Data Analysis: Quantify the amount of phosphorylated substrate in the presence of different concentrations of this compound to determine the IC50 for kinase inhibition.
Western Blotting for Bcr-Abl Phosphorylation
This method is used to assess the effect of this compound on the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream targets in a cellular context.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture Bcr-Abl positive cells and treat them with various concentrations of this compound for a specified period (e.g., 90 minutes).[1]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Abl, anti-phospho-STAT5, or anti-phospho-CrkII) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Conclusion
This compound represents a landmark in the field of kinase inhibitor development. Its discovery validated the concept of allosteric inhibition as a viable therapeutic strategy for targeting kinases. While its own development was succeeded by analogs with improved pharmacokinetic properties like GNF-5, the foundational research on this compound has paved the way for a new generation of allosteric inhibitors, not only for Bcr-Abl but for other kinase targets as well. The technical information and protocols provided in this guide serve as a comprehensive resource for researchers continuing to explore and expand upon this important class of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Absolute Bioavailability, Absorption, Distribution, Metabolism, and Excretion of BI 425809 Administered as an Oral Dose or an Oral Dose with an Intravenous Microtracer Dose of [14C]-BI 425809 in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2 Mechanism of Action on Bcr-Abl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of GNF-2, a selective, allosteric inhibitor of the Bcr-Abl oncoprotein. This compound represents a significant advancement in targeting Bcr-Abl, particularly in the context of resistance to traditional ATP-competitive inhibitors. This document details the molecular interactions, conformational changes, and cellular effects of this compound, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Introduction to Bcr-Abl and the Challenge of Drug Resistance
Chronic Myelogenous Leukemia (CML) is a hematological malignancy characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The deregulated kinase activity of Bcr-Abl drives the uncontrolled proliferation of hematopoietic cells, leading to the clinical manifestations of CML.
The development of ATP-competitive tyrosine kinase inhibitors (TKIs), such as imatinib, revolutionized the treatment of CML. However, the emergence of resistance, often due to point mutations in the Abl kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, for instance, confers resistance to most clinically approved ATP-competitive inhibitors. This has necessitated the development of novel therapeutic strategies that target Bcr-Abl through alternative mechanisms.
This compound: A Novel Allosteric Inhibitor
This compound is a non-ATP competitive inhibitor that targets Bcr-Abl through a distinct allosteric mechanism. Unlike traditional TKIs that bind to the ATP-binding site, this compound interacts with a remote pocket on the Abl kinase domain, leading to the stabilization of an inactive conformation.
Binding to the Myristoyl Pocket
Extensive biophysical and structural studies, including solution NMR, X-ray crystallography, and mutagenesis, have unequivocally demonstrated that this compound binds to the myristoyl binding site located in the C-terminal lobe of the Abl kinase domain.[1] This pocket is naturally occupied by a myristoyl group in the wild-type c-Abl protein, which plays a crucial role in its autoinhibition. The Bcr-Abl fusion protein lacks this N-terminal myristoylation, contributing to its constitutive activation. This compound effectively mimics the inhibitory function of the myristoyl group.[2]
Mutagenesis studies have confirmed the importance of the myristoyl pocket for this compound activity. Mutations at the entrance (A337N) and the rear (A344L) of this pocket confer resistance to this compound, but not to ATP-competitive inhibitors like imatinib.[1][3]
Mechanism of Allosteric Inhibition
The binding of this compound to the myristoyl pocket induces a series of conformational changes that are transmitted to the ATP-binding site, ultimately leading to the inhibition of kinase activity.
Conformational Dynamics
Hydrogen exchange mass spectrometry has revealed that this compound binding to the myristoyl pocket leads to dynamic changes in the ATP-binding site.[1] This allosteric communication between the myristoyl pocket and the active site is crucial for the inhibitory effect of this compound. The binding of this compound induces a bent conformation of the αI helix, which facilitates the stabilization of an inhibited state of the kinase.[1]
Role of SH3 and SH2 Domains
The inhibitory activity of this compound is not solely dependent on its interaction with the kinase domain. Functional inhibition by this compound requires the involvement of the SH3 and SH2 domains of Abl.[1] These domains are known to play a regulatory role in the activity of c-Abl, and their engagement is necessary for this compound to exert its full inhibitory effect on Bcr-Abl.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| Ba/F3.p210 | Proliferation | 138 | [4] |
| K562 | Proliferation | 273 | [4][5] |
| SUP-B15 | Proliferation | 268 | [4][5] |
| Ba/F3.p210 E255V | Proliferation | 268 | [4][5] |
| Ba/F3.p185 Y253H | Proliferation | 194 | [5] |
| Ba/F3.p210 | Bcr-Abl Phosphorylation | 267 | [4][5] |
| c-AblG2A expressing cells | CrkII Phosphorylation | 51 | [5] |
Table 1: Cellular Activity of this compound
| Bcr-Abl Mutant | This compound IC50 (nM) | Fold Change vs. Wild-Type | Imatinib IC50 (nM) |
| Wild-Type | 138 | 1.0 | 250 |
| A337N | >10,000 | >72 | 280 |
| A344L | 2,367 | 17.2 | 1,250 |
Table 2: Effect of Myristoyl Pocket Mutations on this compound Activity.[3]
Synergy with ATP-Competitive Inhibitors
A key therapeutic advantage of this compound is its ability to act synergistically with ATP-competitive inhibitors. This combination therapy has shown promise in overcoming resistance, including the challenging T315I mutation.
Overcoming T315I Resistance
While this compound alone has limited activity against the T315I mutant, it can still bind to the myristoyl pocket of the T315I Abl kinase domain, albeit with a slightly reduced affinity.[1] When combined with an ATP-competitive inhibitor like nilotinib, this compound displays additive inhibitory activity against T315I Bcr-Abl in both biochemical and cellular assays.[1] For example, in the presence of 2 µM of the this compound analog GNF-5, nilotinib inhibits T315I Bcr-Abl-dependent proliferation with an IC50 of 0.8 µM.[1]
Suppressing the Emergence of Resistance
In vitro studies have demonstrated that the combination of this compound and imatinib can suppress the emergence of resistant clones.[1] This suggests that a dual-targeting strategy could be more effective in achieving long-term disease control.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of Bcr-Abl-positive cell lines.
Methodology:
-
Cell Culture: Bcr-Abl expressing cell lines (e.g., Ba/F3.p210, K562) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 0.3-0.6 x 10^6 cells/mL.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (typically ranging from 5 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizing the Mechanism and Pathways
Bcr-Abl Signaling Pathway and this compound Inhibition
Caption: Bcr-Abl signaling pathways leading to cell proliferation and survival, and the inhibitory action of this compound on Bcr-Abl.
Allosteric Inhibition of Bcr-Abl by this compound
Caption: this compound binds to the myristoyl pocket, inducing a conformational change that inactivates the Abl kinase domain.
Experimental Workflow for this compound Resistance Mutation Analysis
Caption: A typical experimental workflow to identify mutations in the Bcr-Abl kinase domain that confer resistance to this compound.
Conclusion
This compound represents a paradigm of allosteric drug design, offering a distinct mechanism of action against the Bcr-Abl oncoprotein. Its ability to bind to the myristoyl pocket and induce an inactive conformation provides a valuable therapeutic strategy, particularly for overcoming resistance to ATP-competitive inhibitors. The synergistic effects observed when this compound is combined with traditional TKIs highlight the potential for combination therapies to improve clinical outcomes for CML patients. Further research into allosteric inhibitors like this compound holds significant promise for the development of more durable and effective cancer therapies.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
GNF-2's Allosteric Inhibition of Abl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of GNF-2, a pioneering allosteric inhibitor of the Abelson (Abl) tyrosine kinase. By binding to a site distinct from the ATP-binding pocket, this compound induces a conformational change that locks the kinase in an inactive state, offering a powerful tool for both basic research and clinical applications, particularly in the context of overcoming resistance to traditional ATP-competitive inhibitors.
The Allosteric Mechanism of this compound
This compound functions as a non-ATP competitive inhibitor of Bcr-Abl, the oncogenic fusion protein central to chronic myeloid leukemia (CML).[1] Its unique mechanism of action involves binding to the myristoyl pocket located in the C-terminal lobe of the Abl kinase domain.[1][2][3] This binding event mimics the natural regulatory function of the N-terminal myristoyl group, which, in the wild-type c-Abl, docks into this pocket to stabilize an autoinhibited conformation.
The binding of this compound induces a significant conformational change in the kinase. Specifically, it promotes a "DFG-out" conformation of the Asp-Phe-Gly motif at the start of the activation loop, a hallmark of an inactive kinase state. This allosteric modulation effectively locks the kinase domain in a closed, inactive conformation, preventing it from adopting the active "DFG-in" state required for ATP binding and substrate phosphorylation.[2][4]
This allosteric approach provides a key advantage in overcoming drug resistance. Mutations in the ATP-binding site that confer resistance to inhibitors like imatinib often do not affect the myristoyl pocket, leaving the kinase susceptible to inhibition by this compound.[2]
Below is a diagram illustrating the logical flow of this compound's allosteric inhibition.
Quantitative Data
The inhibitory activity of this compound has been quantified across various cell lines and against specific Abl kinase mutants. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line / Mutant | IC50 (nM) | Reference |
| Ba/F3 p210 (Wild-Type Bcr-Abl) | 138 | [5] |
| K562 (CML cell line) | 273 | [5] |
| SUP-B15 (Ph+ ALL cell line) | 268 | [5] |
| Ba/F3 p210 E255V | 268 | [5] |
| Ba/F3 p185 Y253H | 194 | [5] |
| Ba/F3 p210 A337N | >10,000 | [3] |
| Ba/F3 p210 A344L | 2,367 | [3] |
Experimental Protocols
The elucidation of this compound's mechanism has relied on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
In Vitro Abl Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant Abl kinase
-
This compound (or other inhibitors)
-
Abl kinase substrate (e.g., Abltide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a multi-well plate, add 2.5 µL of the this compound dilution.
-
Add 2.5 µL of a 2X solution of recombinant Abl kinase and 2X substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Abl.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified recombinant Abl kinase domain
-
This compound
-
ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Dialyze the purified Abl kinase against the ITC buffer overnight at 4°C.
-
Prepare a solution of Abl kinase (typically 10-20 µM) in the ITC buffer.
-
Prepare a solution of this compound (typically 100-200 µM) in the final dialysis buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the Abl kinase solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections (typically 1-2 µL per injection) of the this compound solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
Integrate the heat pulses and analyze the data using the instrument's software to determine the binding parameters (Kd, n, ΔH).
Western Blot for Phospho-STAT5 and Phospho-CrkL
This method is used to assess the inhibition of Bcr-Abl downstream signaling in a cellular context.
Materials:
-
Bcr-Abl expressing cell lines (e.g., K562)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Culture Bcr-Abl expressing cells to the desired density.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT5).
Signaling Pathways and Experimental Workflows
This compound's inhibition of Bcr-Abl kinase activity leads to the downregulation of key downstream signaling pathways that are critical for the survival and proliferation of CML cells. Two important downstream targets are STAT5 and CrkL.
The following diagram illustrates the Bcr-Abl signaling pathway and the point of inhibition by this compound.
The discovery and characterization of allosteric inhibitors like this compound often follow a structured experimental workflow, starting from high-throughput screening to detailed mechanistic studies.
The diagram below outlines a typical workflow for identifying and characterizing allosteric kinase inhibitors.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Gnf-2: A Comprehensive Technical Guide to its Cellular Targets and Off-Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular targets and off-targets of Gnf-2, a selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.
Core Cellular Target: Bcr-Abl
This compound is a highly selective allosteric inhibitor that targets the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3][4] Unlike ATP-competitive inhibitors, this compound binds to the myristate-binding pocket in the C-terminal lobe of the Abl kinase domain.[1][2] This binding induces a conformational change that locks the kinase in an inactive state.
Quantitative Data: In Vitro and Cellular Inhibition
The inhibitory activity of this compound against Bcr-Abl and Bcr-Abl-positive cell lines has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Bcr-Abl (cellular autophosphorylation) | Cellular Assay | 267 | [1][2] |
| Ba/F3.p210 | Cell Proliferation | 138 | [2] |
| K562 (Bcr-Abl positive cell line) | Cell Proliferation | 273 | [1][2] |
| SUP-B15 (Bcr-Abl positive cell line) | Cell Proliferation | 268 | [1][2] |
| Ba/F3.p210E255V (mutant Bcr-Abl) | Cell Proliferation | 268 | [1][2] |
| Ba/F3.p185Y253H (mutant Bcr-Abl) | Cell Proliferation | 194 | [1] |
| c-AblG2A (CrkII phosphorylation) | Cellular Assay | 51 | [1] |
Signaling Pathway
This compound's inhibition of Bcr-Abl leads to the downregulation of downstream signaling pathways crucial for the proliferation and survival of CML cells. Key downstream effectors that are inhibited include STAT5 and CrkII.[1]
References
GNF-2: A Comprehensive Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of GNF-2, a highly selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl fusion protein. A thorough understanding of the solubility and stability of this compound is critical for its effective application in preclinical and clinical research, including compound handling, formulation development, and the design of robust experimental protocols.
Core Properties of this compound
| Property | Value |
| Chemical Name | 3-[6-[[4-(trifluoromethoxy)phenyl]amino]-4-pyrimidinyl]-benzamide |
| CAS Number | 778270-11-4 |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ |
| Molecular Weight | 374.32 g/mol |
Solubility Profile
The solubility of this compound has been determined in a range of common laboratory solvents. As a lipophilic molecule, it exhibits poor aqueous solubility but is readily soluble in several organic solvents. All solubility data should be considered in the context of specific experimental conditions, such as temperature and the purity of the solvent.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥74 mg/mL[1] | ~197.7 mM | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |
| ≥18.7 mg/mL[2] | ~50.0 mM | - | |
| 10 mg/mL[3] | ~26.7 mM | - | |
| Soluble to 100 mM | 100 mM | - | |
| Dimethylformamide (DMF) | 25 mg/mL[3] | ~66.8 mM | - |
| Ethanol | Soluble to 50 mM | 50 mM | - |
| 0.25 mg/mL[3] | ~0.67 mM | - | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[3] | ~0.80 mM | - |
| Water | Insoluble[1] | - | - |
| <2 mg/mL[4] | <5.3 mM | - |
Stability Characteristics
This compound is a stable compound when stored under appropriate conditions. The solid form, in particular, demonstrates long-term stability. Stability in solution is dependent on the solvent and storage temperature.
Table 2: Stability and Storage Recommendations for this compound
| Form | Storage Conditions | Stability Period |
| Crystalline Solid | Room temperature (shipping) | Stable for at least one month at room temperature.[5] |
| +4°C | - | |
| -20°C | ≥ 4 years | |
| Solution in DMSO | -20°C | 1 year |
| -80°C | 2 years |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of small molecules like this compound. These methodologies are based on standard pharmaceutical industry practices.
Protocol 1: Thermodynamic Solubility Assessment
This protocol describes a method for determining the thermodynamic solubility of this compound in various solvents using the shake-flask method, a gold-standard technique.
1. Materials:
- This compound (crystalline solid)
- Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
- HPLC-grade solvents for analysis
- Calibrated analytical balance
- Vortex mixer
- Orbital shaker with temperature control
- Centrifuge
- HPLC system with a UV detector
2. Procedure:
- Prepare saturated solutions by adding an excess of solid this compound to a known volume of each solvent in glass vials.
- Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples at a high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase for HPLC analysis.
- Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method with a standard curve.
- The calculated concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Protocol 2: Forced Degradation and Stability-Indicating Method Development
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, crucial for accurate stability assessment. Such studies are typically performed according to ICH Q1A(R2) guidelines.
1. Materials:
- This compound (solid and in solution)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Temperature-controlled oven
- Photostability chamber
- HPLC-MS system
2. Procedure:
- Acid Hydrolysis: Incubate a solution of this compound in HCl (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
- Base Hydrolysis: Incubate a solution of this compound in NaOH (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidative Degradation: Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.
- Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 70°C).
- Photostability: Expose solid and solution forms of this compound to light according to ICH Q1B guidelines.
- At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS.
- The HPLC method should be developed to separate the parent this compound peak from all significant degradation product peaks.
- The mass spectrometer is used to identify the mass of the degradation products to aid in their structural elucidation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental handling.
Caption: this compound inhibits the Bcr-Abl signaling pathway allosterically.
Caption: Workflow for thermodynamic solubility determination.
Caption: Forced degradation study workflow for this compound.
References
GNF-2 Binding Site on Abl Kinase: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the allosteric binding site of GNF-2 on the Abl kinase. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction.
Introduction
The Abelson tyrosine kinase (Abl) is a critical signaling protein that, in its constitutively active Bcr-Abl fusion protein form, is the primary driver of chronic myeloid leukemia (CML). While ATP-competitive inhibitors have been successful in treating CML, the emergence of resistance mutations has necessitated the development of novel therapeutic strategies. This compound represents a class of allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, offering an alternative mechanism to control kinase activity.
This compound binds to the myristoyl binding pocket located in the C-terminal lobe of the Abl kinase domain.[1][2][3] This binding event induces a conformational change that inhibits the kinase activity of Abl in a non-ATP-competitive manner.[4] This guide delves into the specifics of this allosteric inhibition.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified across various cellular and biochemical assays. The following tables summarize the key half-maximal inhibitory concentrations (IC50) and the dissociation constant (Kd).
| Cell Line / Bcr-Abl Construct | IC50 (nM) | Reference |
| Ba/F3.p210 | 138 | [4] |
| K562 | 273 | [4] |
| SUP-B15 | 268 | [4] |
| Ba/F3.p210E255V | 268 | [4] |
| Ba/F3.p185Y253H | 194 | |
| Cellular Tyrosine Phosphorylation of Bcr-Abl | 267 | [4] |
| Phosphorylation of CrkII in c-AblG2A-expressing cells | 51 |
| Recombinant Abl Kinase Assay | IC50 (µM) | Reference |
| Recombinant Abl kinase activity | 0.24 | [3] |
| Binding Affinity | Kd (nM) | Reference |
| This compound to Abl (fluorescence spectroscopy) | 180 | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain.[1][3] This pocket is naturally occupied by the N-terminal myristoyl group of c-Abl, a lipid modification that plays a role in its autoinhibition. This compound binding mimics this natural regulation, stabilizing an inactive conformation of the kinase.[3] This inhibition is more potent for non-myristoylated c-Abl compared to its myristoylated counterpart.[3] The binding of this compound leads to a decrease in the autophosphorylation of Bcr-Abl and subsequently inhibits the phosphorylation of downstream substrates like STAT5.[2]
This compound allosterically inhibits Bcr-Abl signaling.
Experimental Protocols
The characterization of the this compound binding site and its inhibitory effects has been accomplished through a variety of experimental techniques.
X-Ray Crystallography
To determine the precise binding location of this compound on the Abl kinase, co-crystallography studies were performed.
-
Protein Expression and Purification: The human Abl kinase domain is expressed in an appropriate system (e.g., E. coli or insect cells) and purified using affinity and size-exclusion chromatography.
-
Crystallization: The purified Abl kinase domain is incubated with a molar excess of this compound and crystallized using vapor diffusion techniques.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals. The structure is then solved using molecular replacement, and the electron density map is used to model the protein and the bound this compound.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was employed to confirm the binding site of this compound in solution.
-
Protein Labeling: The Abl kinase domain is isotopically labeled (e.g., with 15N) for heteronuclear NMR experiments.
-
Titration: this compound is titrated into the solution of the labeled Abl kinase domain.
-
Data Acquisition and Analysis: 2D 1H-15N HSQC spectra are acquired at each titration point. Chemical shift perturbations are monitored to identify the amino acid residues in the binding interface.[1]
Mutagenesis Studies
Site-directed mutagenesis is used to identify key residues involved in this compound binding and the allosteric mechanism.
-
Mutant Generation: Point mutations are introduced into the Abl expression vector at residues lining the myristoyl pocket.
-
Cellular Assays: The mutant Bcr-Abl constructs are expressed in a suitable cell line (e.g., Ba/F3), and the IC50 of this compound is determined using cell proliferation assays (e.g., MTT assay) to assess resistance.[1]
-
Biochemical Assays: The purified mutant Abl kinase proteins are used in in vitro kinase assays to determine the effect of the mutations on this compound's inhibitory activity.
Workflow for identifying this compound resistance mutations.
Biochemical Kinase Assays
In vitro kinase assays are performed to quantify the direct inhibitory effect of this compound on Abl kinase activity.
-
Reagents: Recombinant Abl kinase, a suitable substrate (e.g., GST-Abltide), ATP, and this compound are required.[6]
-
Reaction Setup: The kinase, substrate, and varying concentrations of this compound are pre-incubated in a kinase buffer. The reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The level of substrate phosphorylation is measured. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-32P]ATP and detecting the incorporation of the radioactive phosphate into the substrate via SDS-PAGE and autoradiography or phosphorimaging.[6]
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the this compound concentration.
Cell-Based Assays
Cellular assays are crucial to determine the effect of this compound on Bcr-Abl activity in a biological context.
-
Cell Lines: Bcr-Abl positive cell lines (e.g., K562, SUP-B15, or Ba/F3 cells engineered to express Bcr-Abl) are used.[6][4]
-
MTT Assay for Cell Proliferation:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 48 hours).
-
MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.
-
The IC50 value for cell growth inhibition is then calculated.[6]
-
-
Western Blotting for Phosphorylation Status:
-
Cells are treated with this compound for a defined time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated Bcr-Abl (autophosphorylation) and phosphorylated downstream targets like STAT5. Total protein levels are also assessed as a loading control.[6][4]
-
Fluorescence Spectroscopy
This method is used to determine the binding affinity (Kd) of this compound to the Abl kinase.
-
Principle: The intrinsic fluorescence of this compound is enhanced upon binding to the myristoyl pocket of Abl.
-
Procedure:
-
The fluorescence of a fixed concentration of this compound is measured.
-
Increasing concentrations of the Abl kinase domain are titrated into the this compound solution.
-
The change in fluorescence is measured at each titration point.
-
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a suitable binding isotherm.[2]
Resistance Mutations
Mutagenesis screens have identified several amino acid substitutions that confer resistance to this compound. These mutations are located both within and outside the myristoyl binding pocket, highlighting the complex allosteric regulation of the Abl kinase.[1]
Conclusion
This compound represents a significant advancement in the inhibition of Abl kinase, demonstrating the therapeutic potential of allosteric modulators. The detailed characterization of its binding to the myristoyl pocket provides a solid foundation for the structure-guided design of next-generation allosteric inhibitors to combat drug resistance in CML and other Abl-driven cancers. The experimental protocols outlined in this guide serve as a valuable resource for researchers in this field.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validate User [ashpublications.org]
- 3. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
GNF-2 Mediated Regulation of STAT5 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism by which GNF-2, a selective allosteric inhibitor, regulates the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). The content herein is curated for professionals in research and drug development, offering in-depth insights into the underlying signaling pathways, detailed experimental protocols for assessing STAT5 phosphorylation, and a compilation of quantitative data to support further investigation and therapeutic development.
Introduction: The Bcr-Abl-STAT5 Signaling Axis in Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation generates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2][3] The deregulated kinase activity of Bcr-Abl is a central driver of CML pathogenesis, activating a complex network of downstream signaling pathways that promote cell proliferation and survival.[1][4][5]
One of the crucial downstream effectors of Bcr-Abl is STAT5.[1][6] Constitutive activation of STAT5 is a hallmark of Bcr-Abl-positive leukemias and is essential for the initiation and maintenance of the leukemic state.[1][4] The Bcr-Abl kinase can activate STAT5 through both direct phosphorylation and indirect mechanisms involving other kinases such as Janus kinase 2 (JAK2) and Src family kinases like Hck.[3][5][6] Upon activation via phosphorylation of a critical tyrosine residue (Y694 for STAT5A and Y699 for STAT5B), STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell cycle progression and apoptosis inhibition.[3][7][8]
This compound: An Allosteric Inhibitor of Bcr-Abl
This compound is a highly selective, non-ATP competitive inhibitor of Bcr-Abl.[2][9][10] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, this compound functions as an allosteric inhibitor.[9][10] It binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that stabilizes the auto-inhibited state of the enzyme.[10][11][12] This unique mechanism of action allows this compound to inhibit the kinase activity of wild-type Bcr-Abl and certain imatinib-resistant mutants.[13] By inhibiting Bcr-Abl, this compound effectively blocks its downstream signaling cascades, including the phosphorylation and subsequent activation of STAT5.[9][12]
Signaling Pathway: this compound Regulation of STAT5 Phosphorylation
The primary mechanism by which this compound regulates STAT5 phosphorylation is through the allosteric inhibition of the upstream Bcr-Abl kinase. The binding of this compound to the myristate-binding pocket of Bcr-Abl locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates.
This compound Signaling Pathway for STAT5 Regulation
Quantitative Data
The inhibitory effects of this compound on Bcr-Abl-positive cell lines and the subsequent reduction in STAT5 phosphorylation have been quantified in numerous studies. The following tables summarize key data points.
Table 1: IC50 Values of this compound on Bcr-Abl Expressing Cell Lines
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [9] |
| K562 | Wild-type | 273 | [9][12] |
| SUP-B15 | Wild-type | 268 | [9][12] |
| Ba/F3.p210E255V | Mutant | 268 | [9][12] |
| Ba/F3.p185Y253H | Mutant | 194 | [12] |
Table 2: Effect of this compound on Bcr-Abl and STAT5 Phosphorylation
| Treatment | Cell Line | Target Protein | Effect | Reference |
| This compound (1 µM) | Ba/F3.p210 | p-STAT5 (Y694) | Significant decrease | [9][12] |
| This compound (1 µM) | Ba/F3.p210E255V | p-STAT5 (Y694) | Significant decrease | [9] |
| This compound (0.1-10 µM) | Bcr-Abl transformed cells | Bcr-Abl Autophosphorylation | Dose-dependent inhibition (IC50 = 267 nM) | [9][12] |
| GNF-5 (analog of this compound) + Nilotinib | T315I Bcr-Abl transformed cells | p-STAT5 | Reduction from 80% to <10% of positive cells | [11] |
Experimental Protocols
The assessment of STAT5 phosphorylation is critical for evaluating the efficacy of inhibitors like this compound. Below are detailed methodologies for key experiments.
Western Blot for Phospho-STAT5 Detection
This is a common method to qualitatively and semi-quantitatively assess the phosphorylation state of STAT5.[14][15]
Protocol:
-
Cell Culture and Treatment:
-
Culture Bcr-Abl-positive cells (e.g., K562, Ba/F3.p210) in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 90 minutes to 48 hours).[9] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT5 (e.g., anti-p-STAT5 Y694) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT5 and/or a housekeeping protein like GAPDH or α-tubulin.
-
Flow Cytometry for Phospho-STAT5 Analysis
Flow cytometry allows for the rapid, quantitative analysis of STAT5 phosphorylation at the single-cell level.[14][17]
Protocol:
-
Cell Culture and Treatment:
-
As described in the Western Blot protocol, treat cells with this compound.
-
-
Cell Fixation:
-
After treatment, fix the cells immediately to preserve the phosphorylation state. A common method is to use paraformaldehyde (e.g., 1.5% PFA) for 10 minutes at room temperature.[17]
-
-
Permeabilization:
-
Permeabilize the cells to allow antibody entry. Ice-cold methanol (e.g., 90-100%) is often used for this purpose.[17] Incubate on ice for at least 10 minutes.
-
-
Antibody Staining:
-
Wash the permeabilized cells with a suitable buffer (e.g., PBS with 0.5% BSA).
-
Incubate the cells with a fluorophore-conjugated anti-phospho-STAT5 antibody (e.g., Alexa Fluor 647 anti-STAT5 pY694) for 30-60 minutes at room temperature, protected from light.[17][18]
-
(Optional) Co-stain with antibodies against cell surface markers if specific cell populations are to be analyzed.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal in the treated versus control cell populations.
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of Bcr-Abl on a substrate in the presence of an inhibitor.
Protocol:
-
Reagent Preparation:
-
Purify recombinant Bcr-Abl kinase.
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 50 mM KCl, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT).[12]
-
Use a suitable substrate for Abl kinase, such as a synthetic peptide (e.g., Abltide).
-
Prepare a solution of radiolabeled ATP (e.g., [γ-³²P]ATP).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the recombinant Bcr-Abl, the substrate, and varying concentrations of this compound in the kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Stopping the Reaction and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.[12]
-
Quantify the band intensities to determine the extent of inhibition by this compound.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on STAT5 phosphorylation.
General Workflow for this compound Investigation
Conclusion
This compound represents a significant therapeutic agent that effectively downregulates the phosphorylation of STAT5 by allosterically inhibiting the Bcr-Abl kinase. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to further explore the this compound-STAT5 axis. The unique mechanism of this compound offers a valuable alternative or complementary approach to traditional ATP-competitive inhibitors, particularly in the context of drug resistance in CML. The methodologies and data presented here serve as a robust resource for the continued investigation and development of novel anti-cancer therapies targeting this critical signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibitors of Bcr-abl-dependent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Stat5 is indispensable for the maintenance of bcr/abl-positive leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 15. raybiotech.com [raybiotech.com]
- 16. [Methods of analysis of protein phosphorylation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 18. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on GNF-2 and its Role in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase activity is the primary driver of CML pathogenesis, making it a critical target for therapeutic intervention. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance, often due to mutations in the ABL kinase domain, necessitates the development of novel therapeutic strategies.
GNF-2 represents a significant advancement in this pursuit, operating through a distinct, non-ATP competitive mechanism. It is a highly selective, allosteric inhibitor of BCR-ABL, offering a promising approach to overcoming resistance to traditional TKIs and providing a deeper understanding of BCR-ABL regulation. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its role in the context of CML.
Mechanism of Action: Allosteric Inhibition of BCR-ABL
Unlike first and second-generation TKIs that bind to the ATP-binding site of the ABL kinase domain, this compound targets a different region known as the myristoyl pocket.[1] In the native c-ABL protein, the binding of a myristoyl group to this pocket induces a conformational change that maintains the kinase in an inactive state. The BCR-ABL fusion protein lacks this N-terminal myristoyl group, leading to its constitutive activation.
This compound mimics the action of the myristoyl group by binding to this allosteric site on the C-lobe of the ABL kinase domain.[1] This binding induces a conformational change that restores the auto-inhibited state of the kinase, effectively shutting down its catalytic activity. This allosteric mechanism provides a key advantage: this compound can inhibit BCR-ABL mutants that are resistant to ATP-competitive inhibitors due to mutations in the ATP-binding site, with the notable exception of the T315I "gatekeeper" mutation.[1]
The development of asciminib (Scemblix), a clinically approved STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, was built upon the foundational understanding established by early allosteric inhibitors like this compound.[2]
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been evaluated across various CML cell lines, including those expressing wild-type and mutant forms of BCR-ABL. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Cell Line | BCR-ABL Status | This compound IC50 (nM) | Imatinib IC50 (nM) | Asciminib (ABL001) IC50 (nM) | Reference |
| Ba/F3 p210 | Wild-type | 138 | 680 | 0.6 | [3] |
| K562 | Wild-type | 273 | 250 | 4.6 | [3] |
| SUP-B15 | Wild-type | 268 | 20 | Not Reported | [3] |
| Ba/F3 p210 E255V | Imatinib-resistant mutant | 268 | 5,400 | 1.1 | [3] |
| Ba/F3 p185 Y253H | Imatinib-resistant mutant | 194 | 1,700 | Not Reported | [3] |
| Ba/F3 p210 T315I | Pan-resistant mutant | >10,000 | >10,000 | 280 | [1] |
Experimental Protocols
BCR-ABL Kinase Assay (In Vitro)
This protocol outlines a method to determine the inhibitory activity of this compound on BCR-ABL kinase activity using a non-radioactive, ELISA-based format.
Materials:
-
Recombinant human ABL1 kinase domain
-
GST-CrkL fusion protein (substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
ATP solution
-
This compound (dissolved in DMSO)
-
Anti-phosphotyrosine antibody (e.g., 4G10) conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplates (high-binding)
-
Plate reader
Procedure:
-
Coat a 96-well plate with GST-CrkL substrate (e.g., 1 µ g/well in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add the this compound dilutions and controls to the wells.
-
Add the recombinant ABL1 kinase to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of CML cell lines.
Materials:
-
CML cell lines (e.g., K562, Ba/F3-p210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the CML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark to allow for complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.[4]
Signaling Pathways and Mandatory Visualizations
This compound's inhibition of BCR-ABL leads to the downregulation of several key downstream signaling pathways that are crucial for the survival and proliferation of CML cells.
BCR-ABL Downstream Signaling
BCR-ABL activates a complex network of signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion and motility. A critical downstream effector is STAT5, which is constitutively activated in CML and plays a key role in leukemogenesis.[5]
This compound Mechanism of Allosteric Inhibition
This compound binds to the myristoyl pocket of the ABL kinase domain, inducing a conformational change that mimics the autoinhibited state of the native c-ABL protein.
Experimental Workflow for this compound Evaluation
A typical workflow for assessing the efficacy of a compound like this compound involves a series of in vitro and in vivo experiments.
Resistance to this compound
While this compound can overcome many imatinib-resistance mutations, resistance to this compound itself can arise. The most well-characterized mechanism is mutations within the myristoyl-binding pocket, such as E505K, P465S, and C646Y. These mutations directly interfere with the binding of this compound, preventing its inhibitory action. Additionally, the T315I mutation, which confers broad resistance to ATP-competitive TKIs, also imparts resistance to this compound, suggesting a complex interplay between the ATP-binding site and the allosteric myristoyl pocket in maintaining the kinase's conformation.
Conclusion and Future Directions
This compound has been a pivotal tool in understanding the allosteric regulation of BCR-ABL and has paved the way for the development of a new class of CML therapeutics. Its unique mechanism of action provides a valuable alternative to ATP-competitive inhibitors and a strategy to combat resistance. The clinical success of asciminib validates the therapeutic potential of targeting the myristoyl pocket.
Future research in this area will likely focus on:
-
Developing next-generation allosteric inhibitors with activity against the T315I mutation.
-
Investigating combination therapies involving both allosteric and ATP-competitive inhibitors to prevent or overcome resistance.
-
Further elucidating the complex downstream effects of allosteric BCR-ABL inhibition to identify new therapeutic targets.
The continued exploration of allosteric inhibitors like this compound holds significant promise for improving outcomes for patients with CML, particularly those with resistant disease.
References
Methodological & Application
GNF-2 In Vitro Efficacy and Mechanism of Action: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia (CML). Unlike ATP-competitive inhibitors, this compound binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. This document provides detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound, along with its mechanism of action.
Introduction
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, the emergence of resistance mutations necessitates the development of novel therapeutic strategies. This compound represents a distinct class of Bcr-Abl inhibitors that function through an allosteric mechanism, offering a potential avenue to overcome resistance to traditional TKIs.[1] The following protocols describe standard in vitro methods to evaluate the efficacy and mechanism of action of this compound.
Biochemical Assays
Bcr-Abl Kinase Activity Assay
This assay biochemically quantifies the inhibitory effect of this compound on the kinase activity of Bcr-Abl. The protocol is adapted from solid-phase kinase assay methodologies.[2]
Principle: A recombinant substrate of Bcr-Abl, such as GST-Abltide or GST-CrkL, is immobilized on agarose beads.[2][3] Cell lysates containing Bcr-Abl are incubated with the substrate-bound beads in the presence of ATP and varying concentrations of this compound. The level of substrate phosphorylation is then quantified as a measure of Bcr-Abl kinase activity.
Experimental Protocol:
-
Preparation of Substrate-Bound Beads:
-
Incubate glutathione-agarose beads with a saturating amount of purified GST-Abltide or GST-CrkL fusion protein for 1 hour at 4°C with gentle rotation.
-
Wash the beads twice with an ice-cold wash buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
-
-
Kinase Reaction:
-
Prepare cell lysates from a Bcr-Abl positive cell line (e.g., K562) in a suitable lysis buffer.
-
In a 96-well plate, for each reaction, combine:
-
Substrate-bound beads
-
50 µg of K562 cell lysate
-
Varying concentrations of this compound (or DMSO as a vehicle control)
-
Kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
10 µM ATP
-
-
Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.[2]
-
-
Detection of Phosphorylation:
-
Wash the beads to remove ATP and cell lysate.
-
Elute the substrate protein from the beads.
-
Analyze the level of substrate phosphorylation by Western blot using a phospho-specific antibody (e.g., anti-phospho-CrkL pY207).[4]
-
Data Presentation:
| Compound | Target | Substrate | IC₅₀ (nM) |
| This compound | Bcr-Abl | GST-Abltide | 8 (in combination with GNF-5) |
Note: The provided IC₅₀ is for a combination treatment. Further experiments are required to determine the specific IC₅₀ for this compound alone in this biochemical assay.
Cell-Based Assays
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of Bcr-Abl positive cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Use Bcr-Abl positive suspension cell lines such as K562, SUP-B15, or Ba/F3 cells expressing p210 Bcr-Abl.
-
Plate the cells in a 96-well plate at a density of 0.3-0.6 x 10⁶ cells/mL in 100 µL of culture medium.[5]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.[5]
-
Carefully aspirate the supernatant.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Presentation:
| Cell Line | This compound IC₅₀ (nM) |
| Ba/F3 p210 | 138[6][8][9] |
| K562 | 273[5][6] |
| SUP-B15 | 268[5][6] |
| Ba/F3 p210 E255V | 268[6] |
| Ba/F3 p185 Y253H | 194[6] |
Inhibition of Bcr-Abl Autophosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit the autophosphorylation of Bcr-Abl within cancer cells.
Principle: this compound binding to Bcr-Abl is expected to inhibit its kinase activity, leading to a decrease in its autophosphorylation. This can be detected by Western blotting using an antibody specific to the phosphorylated form of Bcr-Abl.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat Bcr-Abl positive cells (e.g., K562 or Ba/F3 p210) with various concentrations of this compound for a specified time (e.g., 90 minutes).[6]
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Bcr-Abl (e.g., pY412 or pY177).[4][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, re-probe the membrane with an antibody against total Bcr-Abl or a housekeeping protein like β-actin.
-
Data Presentation:
| Cell Line | This compound IC₅₀ for Bcr-Abl Phosphorylation (nM) |
| Bcr-Abl expressing cells | 267[5][6] |
Inhibition of Downstream STAT5 Phosphorylation (Intracellular Flow Cytometry)
This assay measures the effect of this compound on a key downstream signaling pathway activated by Bcr-Abl.
Principle: STAT5 is a critical downstream substrate of Bcr-Abl. Inhibition of Bcr-Abl by this compound leads to a reduction in STAT5 phosphorylation, which can be quantified on a single-cell level using flow cytometry.
Experimental Protocol:
-
Cell Treatment:
-
Treat Ba/F3 p210 cells with this compound (e.g., 1 µM) for a designated time.[5]
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with an ice-cold permeabilization buffer (e.g., 90% methanol).[11]
-
-
Antibody Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the phospho-STAT5 antibody.
-
Data Presentation:
A significant decrease in the levels of phospho-Stat5 is observed in Ba/F3 p210 and Ba/F3 p210 E255V cells treated with 1 µM this compound.[5][6]
Visualizations
References
- 1. Immunoblotting and STAT5 phosphorylation by intracellular flow cytometry [bio-protocol.org]
- 2. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [en.bio-protocol.org]
- 7. chondrex.com [chondrex.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 10. Phospho-Bcr (Tyr177) Antibody | Cell Signaling Technology [cellsignal.cn]
- 11. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 12. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
GNF-2 Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GNF-2, a selective, allosteric inhibitor of Bcr-Abl, in cell culture experiments. The information is intended to guide researchers in studying the effects of this compound on cell proliferation, apoptosis, and signal transduction in relevant cell lines.
Mechanism of Action
This compound is a non-ATP competitive inhibitor that binds to the myristate-binding pocket of the Abl kinase domain.[1] This allosteric inhibition stabilizes the inactive conformation of Bcr-Abl, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[1][2]
Data Presentation
Table 1: this compound IC50 Values for Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different Bcr-Abl positive cell lines after 48 hours of treatment.
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| K562 | p210 | 273 | [1][2] |
| SUP-B15 | p210 | 268 | [1][2] |
| Ba/F3.p210 | p210 | 138 | [2] |
| Ba/F3.p210E255V | p210 (Imatinib-resistant) | 268 | [1][2] |
| Ba/F3.p185Y253H | p185 (Imatinib-resistant) | 194 | [1][2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol outlines the steps to determine the effect of this compound on the proliferation of Bcr-Abl positive cells using a colorimetric MTT assay.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, SUP-B15, Ba/F3.p210)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.3-0.6 x 10^6 cells/mL in a final volume of 100 µL per well.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 5 nM to 10 µM.[1][2] Include a DMSO-treated vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1][2]
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control and determine the IC50 value.
Protocol 2: Analysis of Bcr-Abl Phosphorylation by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on Bcr-Abl autophosphorylation and the phosphorylation of its downstream targets.
Materials:
-
Bcr-Abl positive cells
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkII, anti-CrkII)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 90 minutes.[2] Include a DMSO-treated control.
-
Cell Lysis: Harvest and lyse the cells using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A significant decrease in the levels of phospho-Stat5 can be observed at 1 µM this compound.[1] this compound also inhibits the tyrosine phosphorylation of CrkII in a dose-dependent manner.[1]
Visualizations
References
Application Notes and Protocols for Gnf-2-Mediated Bcr-Abl Immunoprecipitation and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation of the Bcr-Abl fusion protein and its subsequent analysis by Western blot, particularly in the context of studying the effects of the allosteric inhibitor, Gnf-2. This compound is a selective, non-ATP competitive inhibitor that binds to the myristate-binding pocket of the c-Abl kinase domain, leading to the inhibition of its catalytic activity.[1][2][3] This protocol is designed to enable researchers to investigate the impact of this compound on Bcr-Abl protein-protein interactions and downstream signaling pathways.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound, providing a reference for experimental design.
| Parameter | Cell Line/System | Value |
| IC50 (Bcr-Abl cellular tyrosine phosphorylation) | Ba/F3.p210 | 267 nM[1][4] |
| IC50 (Cell proliferation) | K562 | 273 nM[1][4] |
| IC50 (Cell proliferation) | SUP-B15 | 268 nM[1][4] |
| IC50 (Cell proliferation) | Ba/F3.p210 | 138 nM[4] |
| IC50 (CrkII phosphorylation) | c-AblG2A-expressing cells | 51 nM[1] |
Signaling Pathway Overview
This compound exerts its inhibitory effect on Bcr-Abl by binding to the myristate-binding pocket within the C-lobe of the kinase domain.[1][5] This allosteric inhibition stabilizes an inactive conformation of the kinase, thereby preventing the phosphorylation of its downstream substrates. This mechanism is distinct from ATP-competitive inhibitors. The following diagram illustrates the this compound-mediated inhibition of the Bcr-Abl signaling pathway.
References
GNF-2 Kinase Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing kinase assays with GNF-2, a selective allosteric inhibitor of the Bcr-Abl tyrosine kinase. This document includes detailed protocols for both biochemical and cell-based assays, data presentation guidelines, and visual representations of the relevant signaling pathway and experimental workflows.
This compound is a non-ATP competitive inhibitor that binds to the myristate-binding pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity.[1] It has shown efficacy against wild-type Bcr-Abl and some imatinib-resistant mutants.[2] Understanding the experimental setup for this compound kinase assays is crucial for researchers studying Bcr-Abl-driven leukemias and for the development of novel allosteric inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Bcr-Abl Status | Assay Type | IC50 (nM) | Reference |
| K562 | p210 Bcr-Abl | Proliferation | 273 | [3] |
| SUP-B15 | p210 Bcr-Abl | Proliferation | 268 | [3] |
| Ba/F3.p210 | p210 Bcr-Abl | Proliferation | 138 | [3] |
| Ba/F3.p210E255V | Imatinib-resistant | Proliferation | 268 | [3] |
| Ba/F3.p185Y253H | Imatinib-resistant | Proliferation | 194 | [3] |
| - | c-Abl (non-myristoylated) | Biochemical | - | |
| - | Bcr-Abl | Phosphorylation | 267 | [3] |
| c-AblG2A-expressing cells | - | CrkII Phosphorylation | 51 |
Signaling Pathway
The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that promote cell proliferation and survival. Key pathways include the Ras/MAPK and PI3K/Akt pathways. This compound, by allosterically inhibiting Bcr-Abl, blocks the phosphorylation of its downstream targets, such as STAT5.[3]
References
Application Notes and Protocols for Gnf-2 in Bcr-Abl Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biochemical and cellular characterization of Gnf-2, a selective allosteric inhibitor of the Bcr-Abl kinase. Detailed protocols for assessing its inhibitory activity and for the general crystallographic study of protein-ligand complexes are also presented.
Application Notes: this compound as a Bcr-Abl Inhibitor
This compound is a potent and highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase. The fusion protein Bcr-Abl is the result of a chromosomal translocation known as the Philadelphia chromosome, a hallmark of Chronic Myeloid Leukemia (CML).[1] The constitutive kinase activity of Bcr-Abl drives the uncontrolled proliferation of hematopoietic cells.
Mechanism of Action: Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound functions as an allosteric inhibitor. It binds to the myristate-binding pocket located in the C-lobe of the Abl kinase domain.[2] This binding event induces a conformational change in the kinase domain that locks it in an inactive state, thereby preventing its catalytic activity. This allosteric mechanism allows this compound to be effective against certain Bcr-Abl mutants that have developed resistance to ATP-competitive inhibitors like imatinib.
Biological Activity: this compound has been shown to inhibit the proliferation of Bcr-Abl-expressing cells and induce apoptosis.[3][4] It effectively suppresses the autophosphorylation of Bcr-Abl and the phosphorylation of its downstream substrates, such as STAT5.[2] The inhibitory effects of this compound are highly specific to Bcr-Abl-dependent cellular processes.
Bcr-Abl Signaling Pathway and this compound Inhibition
The following diagram illustrates the primary signaling pathways activated by the constitutively active Bcr-Abl kinase and the point of inhibition by this compound. Dimerization of Bcr-Abl leads to its autophosphorylation, creating docking sites for adapter proteins like GRB2, which in turn activate multiple downstream pathways including the Ras/MAPK and JAK/STAT pathways, promoting cell proliferation and survival.[5]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various Bcr-Abl positive cell lines.
| Cell Line | Bcr-Abl Variant | IC50 (nM) | Reference |
| Ba/F3.p210 | Wild-type | 138 | [3][6][7] |
| K562 | Wild-type | 273 | [2][3] |
| SUP-B15 | Wild-type | 268 | [2][3] |
| Ba/F3.p210E255V | Imatinib-resistant mutant | 268 | [2][3] |
| Ba/F3.p185Y253H | Imatinib-resistant mutant | 194 | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Bcr-Abl Kinase Assay
This protocol describes a method to determine the IC50 value of this compound against the Bcr-Abl kinase in vitro.
Materials:
-
Recombinant Bcr-Abl enzyme
-
This compound compound
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1% CHAPS)
-
ATP
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of recombinant Bcr-Abl enzyme diluted in kinase buffer to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP (at a concentration close to its Km) in kinase buffer.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding an EDTA solution.
-
Add the detection reagents (e.g., Eu-anti-pTyr and SA-APC) and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a TR-FRET compatible reader).
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol details a method to assess the anti-proliferative effect of this compound on Bcr-Abl expressing cells.
Materials:
-
Bcr-Abl positive cell line (e.g., K562 or Ba/F3-p210)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the Bcr-Abl positive cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Addition: Prepare a serial dilution of this compound in the culture medium and add it to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: General Workflow for Protein-Ligand Crystallography
While specific crystallization conditions for a this compound/Abl complex are not publicly available, this protocol outlines the general and standard workflow that would be employed to obtain such a crystal structure.[8][9]
1. Protein Expression and Purification:
-
Construct Design: Clone the gene encoding the human Abl kinase domain (residues ~229-512) into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I). Lyse the cells using sonication or a microfluidizer.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).
-
Tag Cleavage (Optional): If a cleavable tag was used, incubate the eluted protein with a specific protease (e.g., TEV protease) overnight at 4°C.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step separates the target protein from aggregates and any remaining impurities.[10][11]
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Concentrate the purified protein to a final concentration of 5-10 mg/mL using a centrifugal concentrator.
2. Crystallization:
-
Complex Formation: To form the Abl/Gnf-2 complex, incubate the purified Abl kinase domain with a 2- to 5-fold molar excess of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for initial crystallization conditions.[2][12] This involves mixing the protein-ligand complex solution with a variety of commercially available or in-house crystallization screens.
-
Optimization: Once initial "hits" (small crystals or crystalline precipitate) are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and temperature to obtain diffraction-quality crystals.
3. X-ray Diffraction Data Collection and Processing:
-
Crystal Harvesting and Cryo-protection: Carefully harvest a single crystal from the drop using a small loop and briefly soak it in a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Data Collection: Flash-cool the crystal in liquid nitrogen and mount it on a goniometer at a synchrotron beamline. Collect a series of X-ray diffraction images as the crystal is rotated in the X-ray beam.
-
Data Processing: Process the diffraction images using software like XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file.
-
Structure Solution and Refinement:
-
Solve the phase problem using molecular replacement, with a previously determined structure of the Abl kinase domain as a search model.
-
Build an initial model of the protein-ligand complex into the resulting electron density map using software like Coot.
-
Refine the atomic model against the experimental data using refinement software like Phenix or Refmac5. This is an iterative process of manual model building and automated refinement until the model converges and has good stereochemistry.[13]
-
Validate the final structure using tools like MolProbity.
-
The following diagram provides a high-level overview of the general workflow for protein crystallography.
References
- 1. Cancer - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protein folding - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. hudsonlabautomation.com [hudsonlabautomation.com]
- 9. youtube.com [youtube.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Purification of Proteins for Crystallographic Applications | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
GNF-2 Mass Spectrometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1] Unlike ATP-competitive inhibitors, this compound binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inactivates the enzyme.[2] This distinct mechanism of action makes this compound a valuable tool for studying Bcr-Abl signaling and a promising candidate for combination therapies to overcome drug resistance.
Mass spectrometry is an indispensable analytical technique for the characterization and quantification of small molecules like this compound in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, intended to guide researchers in pharmacology, drug metabolism, and clinical development.
Quantitative Data Summary
The inhibitory activity of this compound has been determined in various cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.
| Cell Line | Target/Assay | IC50 (nM) | Reference |
| K562 | Bcr-Abl-positive cell line | 273 | [3] |
| SUP-B15 | Bcr-Abl-positive cell line | 268 | [3] |
| Ba/F3.p210 | Bcr-Abl transformed cells | 138 | [1] |
| Ba/F3.p210E255V | Imatinib-resistant Bcr-Abl mutant | 268 | [3] |
| Ba/F3.p185Y253H | Imatinib-resistant Bcr-Abl mutant | 194 | [3] |
| - | Bcr-Abl tyrosine phosphorylation | 267 | [1] |
Signaling Pathway
The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival. This compound, by binding to the myristoyl pocket of the Abl kinase domain, allosterically inhibits its kinase activity, thereby blocking the phosphorylation of key downstream substrates.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Quantification
A typical workflow for the quantification of this compound in biological samples using LC-MS/MS is outlined below.
Caption: LC-MS/MS workflow for this compound quantification.
Experimental Protocols
Sample Preparation from Cell Lysates
This protocol describes the extraction of this compound from cultured cells for subsequent LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >13,000 x g
Procedure:
-
After cell treatment with this compound, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. For suspension cells, directly transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold ACN with 0.1% formic acid.
-
Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Sample Preparation from Plasma
This protocol outlines the extraction of this compound from plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 150 µL of ice-cold ACN to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute as described in the cell lysate protocol.
LC-MS/MS Method for this compound Quantification
The following is a representative LC-MS/MS method for the analysis of this compound. Note: This is an adapted protocol and requires optimization for specific instrumentation.
This compound Properties:
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Proposed MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 375.1 | To be determined empirically | To be optimized |
| This compound (Qualifier) | 375.1 | To be determined empirically | To be optimized |
| Internal Standard | Dependent on IS | Dependent on IS | To be optimized |
Rationale for MRM Transition Selection: The precursor ion for this compound in positive ESI mode will be its protonated molecule [M+H]⁺, with a theoretical m/z of 375.1. The selection of product ions and the optimization of collision energy require direct infusion of a this compound standard into the mass spectrometer to obtain a product ion scan. The most intense and stable fragment ions should be selected for the quantifier and qualifier transitions.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. While the provided LC-MS/MS method is a strong starting point, it is crucial to perform method development and validation on the specific instrumentation available in your laboratory to ensure accurate and reliable quantification of this compound in biological matrices. The ability to precisely measure this compound concentrations will be pivotal in advancing our understanding of its pharmacological properties and its potential as a therapeutic agent.
References
Application Notes and Protocols for the HPLC Purification of GNF-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of Chronic Myelogenous Leukemia (CML).[1][2] As a non-ATP-competitive inhibitor, this compound binds to the myristoyl pocket of the Abl kinase domain, stabilizing an inactive conformation of the enzyme. This mechanism of action makes it a valuable tool for studying Bcr-Abl signaling and a potential therapeutic agent, particularly in cases of resistance to ATP-competitive inhibitors.
High purity this compound is essential for accurate in vitro and in vivo studies. This document provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation and purification of small molecules.[3][4]
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a robust purification method.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂ | [5][6] |
| Molecular Weight | 374.32 g/mol | [5] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), DMF (25 mg/ml). Slightly soluble in Ethanol (0.25 mg/ml) and DMF:PBS (pH 7.2) (1:2) (0.3 mg/ml). | [1][6] |
| UV Maximum (λmax) | 268 nm | [6] |
This compound and the Bcr-Abl Signaling Pathway
This compound exerts its effect by inhibiting the constitutively active Bcr-Abl kinase, which drives the proliferation of CML cells through the activation of multiple downstream signaling pathways. A simplified representation of the Bcr-Abl signaling pathway is depicted below. This compound's inhibition of Bcr-Abl leads to the downregulation of these pro-survival and proliferative signals.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Reversed-Phase HPLC Purification of this compound
This protocol outlines a standard reversed-phase HPLC method for the purification of this compound. Given its aromatic and heterocyclic structure, a C18 column is a suitable stationary phase.[7]
Materials and Reagents
-
Crude this compound sample
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonication bath
Sample Preparation
-
Accurately weigh a small amount of the crude this compound sample.
-
Dissolve the sample in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for injection (e.g., 1-5 mg/mL).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10-50 µL (depending on concentration and column capacity) |
| Run Time | 30 minutes |
Gradient Elution Program
A gradient elution is recommended to ensure good separation of this compound from potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Post-Purification Processing
-
Collect the fractions corresponding to the this compound peak.
-
Combine the purified fractions.
-
The solvent can be removed by lyophilization or rotary evaporation.
-
The purity of the final product should be confirmed by analytical HPLC.
Expected Results and Data Presentation
The described HPLC method is expected to yield this compound with a purity of >98%. The retention time of this compound will depend on the specific HPLC system and column used, but it is anticipated to elute as a sharp peak under the specified gradient conditions.
Quantitative Data Summary
| Parameter | Expected Value |
| Purity (by UV at 268 nm) | >98% |
| Recovery | 80-90% (dependent on crude sample purity and fraction collection) |
| Retention Time | Approximately 15-20 minutes (system dependent) |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of the Bcr-Abl inhibitor this compound using reversed-phase HPLC. The provided methodology, including sample preparation, HPLC parameters, and post-purification processing, is designed to yield high-purity this compound suitable for a wide range of research applications. The included diagrams of the Bcr-Abl signaling pathway and the experimental workflow offer a clear visual representation of the scientific context and the practical steps involved in the purification process.
References
- 1. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. GNF 2 (CAS 778270-11-4): R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. nacalai.com [nacalai.com]
GNF-2 Application Notes and Protocols for K562 Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNF-2 is a potent and highly selective allosteric inhibitor of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). Unlike ATP-competitive inhibitors, this compound binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inactivates the protein. This application note provides detailed protocols for assessing the anti-proliferative effects of this compound on the K562 human CML cell line, a widely used model for studying Bcr-Abl signaling. The provided methodologies and data will guide researchers in evaluating this compound and similar compounds in a preclinical setting.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory activity of this compound on Bcr-Abl positive cell lines.
| Cell Line | Bcr-Abl Status | Assay Type | Incubation Time (hours) | This compound IC50 (nM) | Reference |
| K562 | Positive | MTT | 48 | 273 | [1][2] |
| SUP-B15 | Positive | MTT | 48 | 268 | [1][2] |
| Ba/F3.p210 | Positive | MTT | 48 | 138 | [1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inhibiting the Bcr-Abl signaling pathway, which is constitutively active in K562 cells and drives cell proliferation and survival. This compound acts as an allosteric inhibitor, binding to the myristoyl pocket of the Abl kinase domain. This binding event stabilizes an inactive conformation of the Bcr-Abl protein, thereby preventing the phosphorylation of downstream substrates such as STAT5 and CrkL, and ultimately leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Mechanism of this compound inhibition of the Bcr-Abl signaling pathway.
Experimental Protocols
K562 Cell Culture
Materials:
-
K562 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Prior to each experiment, assess cell viability using Trypan Blue exclusion. Viability should be >95%.
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
MTT Cell Proliferation Assay
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Harvest K562 cells in the logarithmic growth phase and resuspend them in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested concentration range is 0.01 µM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells, resulting in a final volume of 200 µL per well. Each concentration should be tested in triplicate.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
BrdU Cell Proliferation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Experimental Workflow:
Caption: Workflow for the BrdU cell proliferation assay.
Detailed Protocol:
-
Follow steps 1-5 of the MTT assay protocol for cell seeding and treatment with this compound.
-
After 44-46 hours of incubation with this compound, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Centrifuge the plate and carefully remove the medium.
-
Fix the cells by adding 200 µL of a fixing solution (e.g., 4% paraformaldehyde in PBS) to each well and incubate for 30 minutes at room temperature.
-
Remove the fixing solution and wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
To denature the DNA, add 100 µL of 2 M HCl to each well and incubate for 30 minutes at room temperature. Neutralize the acid with 150 µL of 0.1 M sodium borate buffer (pH 8.5).
-
Wash the cells with PBS.
-
Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with an anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Add a TMB substrate solution and incubate until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of BrdU incorporation for each concentration relative to the vehicle control.
References
Application Notes and Protocols for GNF-2 in Ba/F3 p210 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ba/F3 cell line, a murine interleukin-3 (IL-3) dependent pro-B cell line, is a widely utilized model system in cancer research and drug discovery.[1] When transformed with the BCR-ABL p210 oncoprotein, the causative agent of chronic myeloid leukemia (CML), these cells become IL-3 independent for their proliferation and survival.[2][3] This provides a robust in vitro model to screen for and characterize inhibitors of the BCR-ABL kinase. GNF-2 is a non-ATP competitive, allosteric inhibitor of BCR-ABL that binds to the myristate-binding pocket of the ABL kinase domain, inducing an inactive conformation of the protein.[1][4][5] This document provides detailed protocols for assessing the viability of Ba/F3 p210 cells in response to this compound treatment using XTT and Trypan Blue exclusion assays.
This compound Mechanism of Action
This compound acts as an allosteric inhibitor of the BCR-ABL kinase. Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound binds to a distinct site known as the myristoyl pocket in the C-lobe of the ABL kinase domain.[4] This binding event stabilizes an auto-inhibited conformation of the BCR-ABL protein, thereby reducing its kinase activity.[6] A key downstream signaling pathway affected by BCR-ABL is the phosphorylation and activation of Signal Transducer and Activator of Transcription 5 (STAT5).[5][6][7] By inhibiting BCR-ABL, this compound leads to a decrease in STAT5 phosphorylation, which in turn suppresses the expression of anti-apoptotic proteins like Bcl-xL and inhibits cell proliferation.[2][7]
Caption: Mechanism of this compound action on the BCR-ABL signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on Ba/F3 p210 cells as reported in the literature.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | Ba/F3 p210 | Proliferation Assay | 138 | [1] |
| This compound | Ba/F3 p210 | Tyrosine Phosphorylation Inhibition | 267 | [1] |
| Compound | Cell Line | Concentration (µM) | Effect | Assay Type | Reference |
| This compound | Ba/F3 p210 | 0.25 | Near complete inhibition of cell growth | XTT Assay | [8] |
| This compound | Ba/F3 p210 | 1 | Induction of apoptosis | Apoptosis Assay | [1] |
Experimental Protocols
Cell Culture
The Ba/F3 p210 cell line is cultured in suspension.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1][9] Centrifuge cells at approximately 400 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh media to the desired density.[8][9]
XTT Cell Viability Assay
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondria.
Materials:
-
Ba/F3 p210 cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
XTT reagent
-
Activation reagent (e.g., PMS - phenazine methosulfate)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest Ba/F3 p210 cells in the exponential growth phase.
-
Perform a cell count and determine viability using the Trypan Blue exclusion method.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (2,500 cells/well) into the wells of a 96-well microplate.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM).
-
Add the desired volume of the diluted this compound to the wells. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
XTT Reagent Preparation and Addition:
-
Incubation with XTT:
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Caption: Workflow for the XTT cell viability assay.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a method for counting viable cells. Live cells with intact cell membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.
Materials:
-
Ba/F3 p210 cell culture treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Preparation:
-
Culture Ba/F3 p210 cells with and without this compound for the desired time period (e.g., daily for a growth curve).[8]
-
Transfer a representative aliquot of the cell suspension (e.g., 100 µL) to a microcentrifuge tube.
-
-
Staining:
-
Add an equal volume of 0.4% Trypan Blue solution to the cell suspension (1:1 dilution). For example, mix 20 µL of cell suspension with 20 µL of Trypan Blue.
-
Mix gently and incubate for 1-2 minutes at room temperature.[12]
-
-
Cell Counting:
-
Calculations:
-
Cell Concentration (cells/mL): (Total viable cells counted / Number of squares counted) x Dilution factor x 10^4
-
Percent Viability: (Number of viable cells / Total number of cells (viable + non-viable)) x 100
-
References
- 1. Ba/F3 Cells [cytion.com]
- 2. BCR-ABL affects STAT5A and STAT5B differentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cultivation strategies of a BA/F3 cell line for fundamental cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. ubigene.us [ubigene.us]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. zellx.de [zellx.de]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
Troubleshooting & Optimization
GNF-2 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GNF-2 in their assays.
Troubleshooting Guide: this compound Not Working in My Assay
Question: I'm not observing the expected inhibitory effect of this compound in my experiment. What should I do?
Answer:
Failure to observe the expected activity of this compound can arise from several factors, ranging from compound integrity to experimental setup. Follow this step-by-step troubleshooting guide to identify the potential issue.
Step 1: Verify Compound Quality and Handling
-
Purity and Identity: Ensure you are using a high-purity batch of this compound. Request the certificate of analysis (CoA) from your supplier to confirm its identity and purity.
-
Storage: this compound stock solutions are typically stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution upon initial preparation.
-
Solubility: this compound is soluble in DMSO.[2] When preparing your stock solution, ensure the compound is fully dissolved. If you observe any precipitation, gentle warming or sonication may aid dissolution.[1] For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Step 2: Review Experimental Parameters
-
Concentration Range: Are you using an appropriate concentration of this compound? The half-maximal inhibitory concentration (IC50) can vary between cell lines. For Bcr-Abl positive cell lines like K562 and SUP-B15, the IC50 is around 270 nM.[3][4] For Ba/F3 cells expressing p210 Bcr-Abl, the IC50 is approximately 138 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Incubation Time: The required incubation time will depend on the assay. For cell proliferation assays, an incubation period of 48 hours is common.[1] For signaling studies, such as analyzing the phosphorylation of downstream targets, a shorter incubation of 90 minutes to a few hours may be sufficient.[1]
-
Cell Line and Target Expression: Confirm that your cell line expresses the target of this compound, the Bcr-Abl fusion protein. This compound is highly selective for Bcr-Abl and has been shown to have no activity against Flt3-ITD, Tel-PDGFR, TPR-MET, and Tel-JAK1 transformed tumor cells.[3][4] The presence of the myristate-binding pocket on the ABL kinase domain is essential for this compound activity.
-
Serum Interactions: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you suspect this might be an issue, consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Step 3: Assay-Specific Considerations
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo):
-
Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and seeded at an appropriate density. Overly confluent or sparse cultures can lead to variable results.
-
Control Wells: Include appropriate controls, such as vehicle-only (DMSO) and untreated wells, to establish a baseline for cell viability.
-
-
Kinase Assays:
-
Enzyme Activity: Verify the activity of your recombinant Bcr-Abl enzyme using a known ATP-competitive inhibitor as a positive control.
-
Buffer Composition: Ensure that the kinase buffer components do not interfere with this compound activity. A typical kinase buffer might contain 20 mM HEPES (pH 7.4), 50 mM KCl, 0.1% CHAPS, 30 mM MgCl2, 2 mM MnCl2, 1 mM DTT, and 1% glycerol.[3]
-
-
Western Blotting for Downstream Targets (e.g., p-CrkL, p-STAT5):
-
Antibody Quality: Use validated antibodies specific for the phosphorylated form of the target protein.
-
Loading Controls: Always include a loading control (e.g., total protein, GAPDH, β-actin) to ensure equal protein loading between lanes.
-
Positive and Negative Controls: Include untreated and vehicle-treated cell lysates as negative controls and, if possible, a positive control lysate with known high levels of the phosphorylated target.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound inactivity in an assay.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, non-ATP competitive allosteric inhibitor of the Bcr-Abl kinase.[3][4] It binds to the myristate-binding pocket in the C-terminal lobe of the ABL kinase domain.[3] This binding induces a conformational change that inhibits the kinase activity of Bcr-Abl.
Q2: What are the typical IC50 values for this compound?
The IC50 values for this compound can vary depending on the cell line and assay conditions. The following table summarizes some reported IC50 values.
| Cell Line/Target | Assay | IC50 Value |
| K562 | Cell Proliferation | 273 nM[3][4] |
| SUP-B15 | Cell Proliferation | 268 nM[3][4] |
| Ba/F3 p210 | Cell Proliferation | 138 nM[1] |
| Ba/F3 p210 E255V | Cell Proliferation | 268 nM[3] |
| Ba/F3 p185 Y253H | Cell Proliferation | 194 nM[3] |
| Bcr-Abl | Cellular Tyrosine Phosphorylation | 267 nM[3][4] |
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C for long-term stability.[1] Published data suggests stability for at least one to two years at these temperatures.[1]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium or assay buffer. Avoid storing diluted solutions for extended periods.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound inhibits the kinase activity of Bcr-Abl, which in turn blocks the phosphorylation of its downstream substrates. This leads to the inhibition of several signaling pathways crucial for the proliferation and survival of Bcr-Abl-positive cells. Key downstream effects include:
-
Inhibition of CrkL (v-crk sarcoma virus CT10 oncogene homolog-like) phosphorylation.
-
Reduction in STAT5 (Signal Transducer and Activator of Transcription 5) phosphorylation.[3]
Caption: this compound allosterically inhibits Bcr-Abl, blocking downstream signaling.
Q5: Are there any known off-target effects of this compound?
This compound is known for its high selectivity for Bcr-Abl.[3][4] Studies have shown that it does not significantly inhibit a panel of other kinases at concentrations where it effectively inhibits Bcr-Abl.[5] Specifically, it shows no activity against Flt3-ITD, Tel-PDGFR, TPR-MET, and Tel-JAK1.[3][4] This selectivity is attributed to its unique allosteric mechanism of action, targeting the myristate-binding pocket, which is not present in all kinases.
Experimental Protocols
Cell Proliferation Assay using MTT
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count your Bcr-Abl positive cells (e.g., K562).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the cell viability against the this compound concentration and determine the IC50 value using appropriate software.
-
Western Blot Analysis of Phospho-CrkL
-
Cell Treatment and Lysis:
-
Seed K562 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Phospho-CrkL (Tyr207) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total CrkL or a loading control (e.g., β-actin) to confirm equal loading.
-
Caption: A streamlined workflow for Western blot analysis of p-CrkL.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | A Bcr-Abl Inhibitor this compound Attenuates Inflammatory Activation of Glia and Chronic Pain [frontiersin.org]
Gnf-2 off-target effects troubleshooting
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the allosteric Bcr-Abl inhibitor, GNF-2. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and help ensure the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl fusion protein.[1][2] It functions as an allosteric inhibitor by binding to the myristoyl pocket of the Abl kinase domain.[2] This binding event induces a conformational change in the ATP-binding site, ultimately inhibiting the kinase activity of Bcr-Abl. This allosteric mechanism allows this compound to be effective against wild-type Bcr-Abl and some imatinib-resistant mutants.[1]
2. My cells are showing unexpected toxicity or a phenotype that doesn't align with Bcr-Abl inhibition. Could this be an off-target effect of this compound?
While this compound is known for its high selectivity, off-target effects are a possibility with any small molecule inhibitor.[2] Some known off-target activities of this compound include:
-
Inhibition of Osteoclastogenesis: this compound can suppress the formation and activity of osteoclasts by inhibiting NF-κB signaling and the induction of c-Fos and NFATc1. It can also inhibit the proliferation of osteoclast precursors by suppressing the M-CSFR c-Fms.
-
Antiviral Activity: this compound has been shown to inhibit Dengue virus replication through a mechanism that is independent of Abl kinase inhibition. This effect is mediated by the interaction of this compound with the viral E protein.
If you observe unexpected phenotypes, it is crucial to perform control experiments to distinguish between on-target and off-target effects.
3. What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, published data provides a general range for its activity.
| Cell Line | Assay | IC50 (nM) | Reference |
| Ba/F3.p210 | Proliferation | 138 | [1] |
| K562 | Proliferation | 273 | [1] |
| SUP-B15 | Proliferation | 268 | [1] |
| Ba/F3.p210E255V | Proliferation | 268 | [1] |
| Ba/F3.p185Y253H | Proliferation | 194 | [1] |
| Ba/F3.p210 | Tyrosine Phosphorylation | 267 | [1] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
4. How can I be sure that the observed effect in my experiment is due to the inhibition of Bcr-Abl?
Validating that the observed phenotype is a direct result of Bcr-Abl inhibition is a critical step. Here are some recommended experimental approaches:
-
Use of a Structurally Related Inactive Control: If available, a methylated analog of this compound has been shown to be inactive and can serve as a negative control.[2]
-
Rescue Experiments: Attempt to rescue the this compound-induced phenotype by expressing a downstream effector of Bcr-Abl that is constitutively active.
-
Use of Bcr-Abl Negative Cell Lines: Test the effect of this compound on parental cell lines that do not express Bcr-Abl. This compound should not show cytotoxic effects on these non-transformed cells at concentrations up to 10 μM.[1]
-
Western Blot Analysis: Confirm the on-target effect of this compound by assessing the phosphorylation status of Bcr-Abl and its known downstream targets, such as STAT5 and CrkL. A significant decrease in the phosphorylation of these proteins upon this compound treatment would indicate on-target activity.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent or No this compound Activity
If you are not observing the expected inhibitory effects of this compound, consider the following troubleshooting steps:
Troubleshooting Workflow
Issue 2: Suspected Off-Target Effects
If you suspect that your observed phenotype is due to an off-target effect of this compound, follow this guide to investigate further.
Experimental Workflow for Investigating Off-Target Effects
Detailed Experimental Protocols
Western Blot for Bcr-Abl Signaling
This protocol is to confirm the on-target activity of this compound by measuring the phosphorylation of Bcr-Abl and its downstream substrate STAT5.
-
Cell Treatment: Plate Bcr-Abl positive cells (e.g., K562) and treat with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 90 minutes.[1]
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Bcr-Abl (Tyr245), Bcr-Abl, phospho-STAT5 (Tyr694), STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay
This protocol is to determine the IC50 of this compound in a specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.005 to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram
BCR-ABL Signaling and the Action of this compound
References
GNF-2 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with GNF-2 in Dimethyl Sulfoxide (DMSO). This compound is a highly selective, allosteric inhibitor of the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia (CML). Proper dissolution is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is generally soluble in DMSO. Reported solubility values are approximately 74-75 mg/mL, which corresponds to a molar concentration of about 197-200 mM.[1] However, achieving this concentration can be challenging and may require specific handling procedures.
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to this compound solubility issues in DMSO:
-
Moisture in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced capacity to dissolve this compound.[1]
-
Low-quality DMSO: The purity of the DMSO can affect its solvent properties.
-
Incorrect temperature: Dissolution may be aided by gentle warming.[2]
-
Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To improve solubility, always use fresh, anhydrous (dry) DMSO.[1] If you suspect your DMSO has absorbed moisture, use a new, sealed bottle. Gentle warming and sonication can also help to dissolve the compound.[2] For challenging preparations, especially for in vivo studies, the use of co-solvents may be necessary.
Q4: Can I heat the this compound/DMSO solution to aid dissolution?
A4: Yes, gentle warming can be used to aid in the dissolution of this compound.[2] It is advisable to warm the solution at 37°C for a short period (e.g., 10 minutes). Avoid excessive or prolonged heating, as it may degrade the compound.
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-ATP competitive inhibitor that binds to the myristate-binding pocket of the Abl kinase domain of the Bcr-Abl protein.[1][3] This allosteric inhibition locks the protein in an inactive conformation, thereby inhibiting its downstream signaling pathways that promote cell proliferation and survival in CML cells.[4][5][6]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound solubility issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Quantitative Solubility Data
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 74 - 75 | 197.69 - 200.36 | [1] |
| DMSO | >20.9 | >55.8 | [7] |
| DMSO | 10 | 26.7 | [8] |
| DMF | 25 | 66.8 | [8] |
| Ethanol | 0.25 | 0.67 | [8] |
Note: Solubility can vary between batches and is highly dependent on the purity of the solvent and the solid compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, incubate the tube at 37°C for 10 minutes.[2]
-
Alternatively, or in addition to heating, place the tube in an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any precipitate before use.
-
For storage, it is recommended to keep the stock solution at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[2]
Protocol 2: Preparation of a this compound Working Solution for Cellular Assays
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment (e.g., 5 nM - 10 µM).[1][2]
-
It is crucial to maintain the final concentration of DMSO in the cell culture medium at a low, non-toxic level (typically ≤ 0.5%).
-
Add the this compound working solutions to your cell plates and incubate for the desired time (e.g., 48 hours for cell viability assays).[1][2]
Protocol 3: Co-Solvent Formulation for In Vivo Experiments
For animal studies, a co-solvent system is often required to maintain this compound solubility upon injection.
Example Formulation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add co-solvents in the following order, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Finally, add saline to reach the final desired volume.
-
This formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can yield a clear solution of at least 2.5 mg/mL.[2]
-
Important: This mixed solution should be used immediately for optimal results.[1]
This compound Signaling Pathway
This compound targets the Bcr-Abl fusion protein, which is a constitutively active tyrosine kinase. Bcr-Abl drives the pathogenesis of CML by activating multiple downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.
Bcr-Abl Signaling Pathway and this compound Inhibition
Caption: this compound allosterically inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Bcr-abl inhibitor this compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Bcr-Abl tyrosine kinase activates mitogenic signaling pathways and stimulates G1-to-S phase transition in hematopoietic cells | Oncogene [preview-nature.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CAS 778270-11-4 | Cayman Chemical | Biomol.com [biomol.com]
Gnf-2 degradation in cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Gnf-2 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the handling, storage, and use of this compound, with a particular focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity.
-
Reconstitution: this compound is soluble in several organic solvents. For cell culture experiments, it is common to prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).[1][2]
-
Storage of Solid Compound: The solid form of this compound should be stored desiccated at -20°C.[3]
-
Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.[4] One supplier suggests that stock solutions are stable for up to 1 year at -20°C and up to 2 years at -80°C.[4]
Q2: What is the recommended working concentration of this compound in cell culture?
A2: The optimal working concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. Published IC50 values for Bcr-Abl-positive cell lines are typically in the nanomolar range. For example, the IC50 for Ba/F3.p210 cells is reported to be 138 nM, while for K562 and SUP-B15 cells, it is 273 nM and 268 nM, respectively.[1][4]
Q3: How stable is this compound in cell culture media at 37°C?
-
pH of the media: Changes in pH can affect the chemical structure of the compound.
-
Presence of serum: Components in serum may bind to or metabolize the compound.
-
Cellular metabolism: Cells may actively metabolize the compound.
-
Light exposure: Some compounds are light-sensitive. While there is no specific data on this compound's light sensitivity, it is good practice to protect solutions from light.
For experiments lasting longer than 48-72 hours, it is advisable to replenish the media with fresh this compound to ensure a consistent effective concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity or inconsistent results | Degradation of this compound stock solution | 1. Prepare fresh stock solutions from solid this compound.2. Ensure stock solutions are aliquoted and stored properly at -20°C or -80°C to avoid freeze-thaw cycles.3. Verify the quality of the DMSO used for reconstitution. |
| Degradation of this compound in working solution | 1. Prepare working solutions fresh for each experiment from a frozen stock.2. For long-term experiments, replenish the cell culture media with fresh this compound every 48-72 hours. | |
| Precipitation of this compound in cell culture media | Poor solubility | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells. |
| High background or off-target effects | Incorrect concentration or off-target activity | 1. Perform a dose-response curve to determine the optimal concentration for your cell line.2. Use appropriate negative controls (e.g., vehicle-treated cells) to distinguish specific effects of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 374.32 g/mol ), dissolve 3.74 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media (Example Workflow)
This protocol provides a general workflow to empirically assess the stability of this compound in your specific cell culture conditions.
-
Materials:
-
Your cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Prepare "Aged" Media:
-
Prepare a working concentration of this compound (e.g., 1 µM) in your complete cell culture medium.
-
Incubate this "aged" media under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 24, 48, 72 hours).
-
-
Cell Seeding:
-
On the day of the assay, seed your cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Remove the existing media from the cells and add the "aged" media from the different time points.
-
As a control, prepare a fresh working solution of this compound in media and add it to a set of wells (Time 0).
-
Include a vehicle control (media with the same concentration of DMSO without this compound).
-
-
Incubation: Incubate the plate for a standard duration (e.g., 48 hours).
-
Cell Viability Assay:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cell viability in wells treated with "aged" media to those treated with fresh media. A significant increase in cell viability with older media suggests degradation of this compound.
-
-
Visualizations
References
Technical Support Center: GNF-2 Resistance in Bcr-Abl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GNF-2 and its resistance mutations in the Bcr-Abl fusion protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of the Bcr-Abl kinase.[1] Unlike ATP-competitive inhibitors such as imatinib that bind to the kinase's active site, this compound binds to the myristoyl pocket located near the C-terminus of the Abl kinase domain.[1] This binding induces a conformational change in the Bcr-Abl protein, locking it in an inactive state and thereby inhibiting its kinase activity. This allosteric mechanism of action is distinct from that of ATP-competitive inhibitors.[2][3]
Q2: What are the known resistance mutations to this compound in Bcr-Abl?
Several mutations in the Bcr-Abl kinase domain have been identified that confer resistance to this compound. These mutations are often located in or near the myristoyl binding pocket, directly interfering with this compound binding. Some of the most frequently observed resistance mutations include C464Y, P465S, and E505K.[1] These mutations can lead to a significant increase in the IC50 value of this compound.[1]
Q3: Does the T315I "gatekeeper" mutation confer resistance to this compound?
No, the T315I mutation, which is a common cause of resistance to ATP-competitive inhibitors like imatinib, nilotinib, and dasatinib, does not confer resistance to this compound.[1][4][5] This is because the T315I mutation is located in the ATP-binding pocket and does not affect the myristoyl pocket where this compound binds.
Q4: How can this compound resistance be overcome?
A promising strategy to overcome this compound resistance is the combination of an allosteric inhibitor like this compound (or its analogs like GNF-5 and asciminib) with an ATP-competitive inhibitor.[1][6] This dual-targeting approach can suppress the emergence of resistance mutations and can be effective against Bcr-Abl variants that are resistant to single-agent therapy.[1][6] For instance, the combination of GNF-5 and nilotinib has shown efficacy against the T315I Bcr-Abl mutant in preclinical models.[1] Additionally, for resistance mediated by drug efflux pumps, combination with an efflux pump inhibitor could be a potential strategy.[7]
Troubleshooting Guide
Problem 1: My this compound treatment is ineffective in my Bcr-Abl positive cell line.
-
Possible Cause 1: Pre-existing resistance mutations.
-
Troubleshooting Step: Sequence the Bcr-Abl kinase domain in your cell line to check for mutations in the myristoyl binding pocket (e.g., C464Y, P465S, E505K).
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Step: Verify the concentration and stability of your this compound stock solution. Ensure that the cell culture medium does not contain components that may interfere with this compound activity. For example, the detergent Brij-35 has been shown to mask the inhibitory effect of this compound on recombinant Abl kinase activity.[1]
-
-
Possible Cause 3: Bcr-Abl independent survival pathways.
-
Troubleshooting Step: Investigate if alternative signaling pathways are activated in your cells that promote survival independently of Bcr-Abl kinase activity.[8]
-
Problem 2: I am observing the emergence of this compound resistant clones in my long-term culture.
-
Possible Cause 1: Selection of pre-existing resistant cells.
-
Troubleshooting Step: This is an expected outcome of selective pressure. Isolate the resistant clones and sequence the Bcr-Abl kinase domain to identify the resistance mutations.
-
-
Possible Cause 2: Acquired resistance through new mutations.
-
Troubleshooting Step: To suppress the emergence of resistant clones, consider using a combination of this compound and an ATP-competitive inhibitor like imatinib or nilotinib in your long-term cultures.[1]
-
Problem 3: My biochemical assay shows this compound inhibits Bcr-Abl, but my cellular assay does not.
-
Possible Cause 1: Poor cell permeability of this compound.
-
Troubleshooting Step: While this compound generally has good cellular activity, its uptake can vary between cell lines. You can try to use a more cell-permeable analog like GNF-5.
-
-
Possible Cause 2: Drug efflux.
-
Troubleshooting Step: The cells may be actively pumping this compound out via efflux pumps like ABCG2.[7] This can be tested by co-incubating the cells with a known efflux pump inhibitor and this compound to see if the inhibitory effect is restored.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound Against Various Bcr-Abl Mutants
| Bcr-Abl Mutant | This compound IC50 (µM) | Fold Increase vs. Wild-Type | Reference |
| Wild-Type | ~0.14 | - | [1] |
| C464Y | >10 | >70 | [1] |
| P465S | >10 | >70 | [1] |
| E505K | >10 | >70 | [1] |
| T315I | Not significantly different from WT | - | [1] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Experimental Protocols
1. Cell-Based Mutagenesis Screen to Identify this compound Resistance Mutations
This protocol is adapted from methods used to identify resistance mutations to Bcr-Abl inhibitors.[1]
-
Cell Line: Ba/F3 cells expressing wild-type Bcr-Abl.
-
Procedure:
-
Culture Ba/F3-Bcr-Abl cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
-
Gradually increase the concentration of this compound in the culture medium over several weeks, starting from a sub-lethal concentration.
-
Allow the cells to develop resistance at each concentration before proceeding to the next higher concentration.
-
Isolate individual resistant clones by limiting dilution or single-cell sorting.
-
Expand the resistant clones and extract genomic DNA.
-
Amplify the Bcr-Abl kinase domain using PCR.
-
Sequence the PCR products to identify mutations.
-
2. Cell Viability Assay (MTT Assay) to Determine IC50 Values
This is a standard colorimetric assay to assess cell viability.[9]
-
Reagents:
-
Bcr-Abl positive cell line (e.g., K562, Ba/F3-Bcr-Abl)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a DMSO-only control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Bcr-Abl constitutively activates downstream signaling pathways promoting cell proliferation and survival.
Caption: this compound binds to the myristoyl pocket of wild-type Bcr-Abl, inducing an inactive conformation. Mutations in this pocket prevent this compound binding, leading to resistance.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Bcr-Abl T315I mutation by combination of this compound and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to the BCR-ABL1 Allosteric Inhibitor Asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
preventing Gnf-2 precipitation in aqueous solutions
Welcome to the technical support center for Gnf-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase.[1][2][3] It functions as an allosteric inhibitor, binding to the myristate-binding pocket of the Abl kinase domain. This binding stabilizes an inactive conformation of the kinase, thereby inhibiting its downstream signaling pathways that are crucial for the proliferation of Bcr-Abl-positive cells.[1][3]
Q2: Why is my this compound precipitating in my aqueous experimental buffer?
This compound is a poorly water-soluble compound.[3] Precipitation in aqueous solutions is a common issue and can be triggered by several factors:
-
High Concentration: Exceeding the solubility limit of this compound in your final aqueous buffer.
-
Solvent Shock: Rapidly diluting a concentrated this compound stock (e.g., in DMSO) into an aqueous buffer without the proper co-solvents can cause the compound to crash out of solution.
-
Low Temperature: A decrease in temperature can reduce the solubility of some compounds.
-
Improper Storage of Stock Solutions: Repeated freeze-thaw cycles can lead to precipitation in the stock solution, which then carries over into your experiment.[1]
Q3: How can I prevent this compound from precipitating?
To prevent precipitation, it is crucial to follow proper solubilization and dilution protocols. Key strategies include:
-
Use of Co-solvents: Employing a multi-step dilution process with co-solvents like PEG300 and Tween-80 can help maintain this compound solubility in aqueous media.[1]
-
Sequential Addition of Solvents: When preparing formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[1]
-
Sonication and/or Gentle Heating: If precipitation occurs during preparation, sonication or gentle heating can aid in redissolving the compound.[1]
-
Prepare Fresh Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the day of use.[1]
-
Proper Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | "Solvent shock" due to rapid change in solvent polarity. | Prepare an intermediate dilution in a co-solvent mixture (e.g., PEG300, Tween-80) before final dilution in the aqueous buffer. Refer to the detailed experimental protocols below. |
| Cloudiness or precipitate observed in the final working solution. | The concentration of this compound exceeds its solubility limit in the final buffer composition. | Decrease the final concentration of this compound. Alternatively, adjust the composition of your final buffer by including a small percentage of a co-solvent, if permissible for your experimental system. |
| Precipitate forms after storing the working solution at 4°C. | Reduced solubility at lower temperatures. | Prepare the working solution fresh before each experiment. If short-term storage is necessary, try storing at room temperature if the compound is stable under those conditions for the required duration. |
| Inconsistent experimental results. | Potential precipitation of this compound leading to inaccurate concentrations. | Visually inspect all solutions for any signs of precipitation before use. If in doubt, centrifuge the solution and measure the concentration of the supernatant. Always follow a consistent and validated preparation protocol. |
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent system used. Below is a summary of reported solubility data.
| Solvent/Solvent System | Reported Solubility |
| DMSO | ≥18.7 mg/mL[4], 10 mg/mL[5], 74 mg/mL[3], up to 100 mM[2] |
| Ethanol | 0.25 mg/mL[5], up to 50 mM[2] |
| DMF | 25 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[5] |
| Water | Insoluble[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.68 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.68 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.68 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
-
Objective: To prepare a working solution of this compound for cell-based experiments.
-
Materials:
-
This compound stock solution in DMSO
-
Appropriate cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the freshly prepared working solutions immediately.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Animal Studies
-
Objective: To prepare a stable formulation of this compound for administration to animals.[1]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure (for a final concentration of 2.5 mg/mL in a 1 mL volume):
-
Start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This formulation should be a clear solution with a this compound concentration of ≥ 2.5 mg/mL.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
BCR-ABL Signaling Pathway
This compound targets the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. The diagram below illustrates the major downstream signaling pathways activated by BCR-ABL.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Solubilization
The following workflow diagram outlines the recommended steps for preparing a this compound working solution to minimize precipitation.
Caption: Recommended workflow for preparing this compound solutions to prevent precipitation.
Troubleshooting Logic for this compound Precipitation
This diagram provides a logical approach to troubleshooting precipitation issues with this compound.
Caption: A logical guide to troubleshooting this compound precipitation issues.
References
GNF-2 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNF-2 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges during their research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Question: My this compound formulation is precipitating. What can I do?
Answer: Precipitation of this compound in your formulation can be a significant issue, leading to inaccurate dosing and poor bioavailability. Here are several steps you can take to troubleshoot this problem:
-
Vehicle Selection: this compound has poor water solubility. Ensure you are using an appropriate vehicle. Several formulations have been reported to successfully deliver this compound in vivo.[1] Consider the following options:
-
DMSO/PEG300/Tween-80/Saline: A common formulation involves dissolving this compound in a small amount of DMSO, followed by dilution with PEG300, Tween-80, and finally saline.[1]
-
DMSO/Corn Oil: For some applications, a solution in DMSO diluted with corn oil can be effective.
-
-
Sonication and Heating: If you observe precipitation during preparation, gentle heating and/or sonication can help dissolve the compound.[1] However, be cautious with heat as it may degrade the compound.
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each use to minimize the chances of precipitation over time.[1]
-
pH Adjustment: While not commonly reported for this compound, adjusting the pH of the final formulation (if appropriate for your vehicle) can sometimes improve the solubility of a compound.
Question: What is the recommended dose and route of administration for this compound in mice?
Answer: The optimal dose and route will depend on your specific animal model and experimental goals. However, a commonly cited starting point for this compound in mice is 10 mg/kg administered via intraperitoneal (i.p.) injection .[1] This dose has been shown to be effective in models of inflammatory bone destruction.[1] It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific model.
Question: I'm having issues with intraperitoneal injections. What are some best practices?
Answer: Intraperitoneal (i.p.) injections are a common route for administering compounds to rodents, but improper technique can lead to complications. Here are some key best practices:
-
Correct Injection Site: In mice, the recommended site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Gauge and Angle: Use an appropriate needle gauge (e.g., 25-27G for mice) and insert the needle at a 15-30 degree angle.
-
Aspiration: After inserting the needle, gently aspirate to ensure you have not entered a blood vessel or organ. If you draw blood or any colored fluid, withdraw the needle and inject at a different site with a fresh needle.
-
Volume: The volume of the injection should be appropriate for the size of the animal. For mice, a typical maximum i.p. injection volume is 10 ml/kg.
Efficacy and Data Interpretation
Question: How do I assess the in vivo efficacy of this compound in a cancer model?
Answer: The primary method for assessing the efficacy of this compound in a preclinical cancer model is by monitoring tumor growth over time. This is typically done in xenograft or syngeneic mouse models.
-
Tumor Implantation: Cancer cells are implanted either subcutaneously (s.c.) or orthotopically into the relevant organ.
-
Treatment Initiation: Once tumors reach a palpable or measurable size, animals are randomized into control and treatment groups.
-
Tumor Measurement: Tumor volume is typically measured 2-3 times per week using calipers. The formula for tumor volume is often (Length x Width^2) / 2.
-
Data Analysis: The mean tumor volume for each group is plotted against time. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference in tumor growth between the this compound treated group and the control group.
-
Bioluminescence Imaging: If you are using cancer cell lines that express luciferase, you can monitor tumor growth non-invasively using bioluminescence imaging. This can provide a more sensitive measure of tumor burden.[2]
Question: My in vivo results with this compound are not consistent with my in vitro data. What could be the reason?
Answer: Discrepancies between in vitro and in vivo results are common in drug development. Several factors could contribute to this:
-
Poor Bioavailability: this compound may not be reaching the tumor at a high enough concentration to be effective. This could be due to poor absorption, rapid metabolism, or rapid clearance. A pharmacokinetic study is recommended to assess the bioavailability of your formulation.
-
Instability: this compound might be unstable in vivo and degrading before it can exert its effect. Assessing the in vivo stability of your compound is crucial.
-
Off-Target Effects: In the complex in vivo environment, this compound might have off-target effects that counteract its anti-tumor activity.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro cell culture conditions and can influence drug efficacy.
Pharmacokinetics and Toxicity
Question: How can I determine the pharmacokinetic profile of my this compound formulation?
Answer: A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model. A typical PK study involves:
-
Dosing: Administering a single dose of this compound to a cohort of animals.
-
Blood Sampling: Collecting blood samples at various time points after administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Drug Quantification: Measuring the concentration of this compound in the plasma using a sensitive analytical method like LC-MS/MS.
-
Parameter Calculation: Calculating key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Question: What are the potential toxicities of this compound and how can I monitor for them?
Answer: As a kinase inhibitor, this compound has the potential for on-target and off-target toxicities. It is crucial to monitor the health of your animals throughout the study.
-
Clinical Observations: Regularly observe the animals for any signs of toxicity, such as weight loss, changes in behavior (lethargy, hunched posture), ruffled fur, or signs of distress.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week. Significant weight loss (typically >15-20%) is a common sign of toxicity and may require euthanasia.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for effects on blood cells, liver function, and kidney function.
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) at necropsy and preserve them in formalin for histopathological analysis to identify any tissue damage.
Data Presentation
Table 1: this compound In Vitro Activity
| Cell Line | IC50 (nM) | Reference |
| Ba/F3 p210 | ~140 | [3] |
| K562 | ~270 | N/A |
| SUP-B15 | ~270 | N/A |
| Ba/F3 p210 T315I | Less effective as single agent | [3] |
Table 2: Recommended this compound In Vivo Formulation
| Component | Percentage | Role |
| DMSO | 5-10% | Solubilizing Agent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45-50% | Vehicle |
Note: This is a starting point. Optimization may be required for your specific application.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired proportions.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation is observed, gentle warming or sonication may be used.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Implant cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of immunocompromised mice.
-
Allow the tumors to grow to a mean volume of 100-150 mm³.
-
Randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle control to the respective groups according to the desired schedule (e.g., daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Mandatory Visualizations
Caption: Experimental workflow for this compound in vivo studies.
Caption: Bcr-Abl signaling pathway and the mechanism of this compound inhibition.
References
GNF-2 Stability & Long-Term Storage: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of GNF-2, a selective, non-ATP competitive inhibitor of Bcr-Abl. Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1] For routine use, it can be stored at ambient temperature.[2]
Q2: How should I store this compound in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage, it is recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for up to one year at -80°C and for one month at -20°C.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of up to 75 mg/mL.[3] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. This compound is insoluble in water and ethanol.[3]
Q4: Can I subject this compound solutions to freeze-thaw cycles?
A4: It is advisable to avoid repeated freeze-thaw cycles of this compound solutions to maintain their stability and integrity.[3] Aliquoting stock solutions into single-use volumes is the best practice.
Q5: What is the mechanism of action of this compound?
A5: this compound is an allosteric inhibitor of the Bcr-Abl tyrosine kinase.[4][5] It does not compete with ATP for binding to the active site. Instead, it binds to the myristate-binding pocket in the C-lobe of the kinase domain.[3][6][7] This binding induces a conformational change that locks the kinase in an inactive state, thereby inhibiting its downstream signaling.[7]
This compound Storage and Stability Summary
| Form | Storage Temperature | Duration | Solvent | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | N/A | [1] |
| Solid (Powder) | Ambient | Not specified | N/A | [2] |
| Solution | -80°C | 1 year | DMSO | [3] |
| Solution | -20°C | 1 month | DMSO | [3] |
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
This guide will help you troubleshoot potential issues with this compound that may lead to unreliable experimental outcomes.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity and stability of this compound over time.
Objective: To quantify the percentage of intact this compound and detect the presence of any degradation products.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size)[8][9]
Method:
-
Sample Preparation:
-
If starting with solid this compound, accurately weigh and dissolve in DMSO to a known concentration (e.g., 1 mg/mL).
-
If using a stored solution, dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions (Example):
-
Data Analysis:
-
Integrate the peak area of this compound and any degradation products.
-
Calculate the percentage purity of this compound.
-
Compare the chromatograms of aged samples to a freshly prepared standard to monitor for changes over time.
-
Caption: General workflow for assessing this compound stability via HPLC.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11][12][13]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 50-60°C.[11]
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 50-60°C.[11]
-
Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature.[10]
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).[10]
-
Photolytic Degradation: Expose this compound solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO diluted with water or buffer).
-
Expose the solutions and solid compound to the stress conditions outlined above for a defined period (e.g., up to 7 days).[10][11]
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples by HPLC (as described in Protocol 1) to identify and quantify any degradation products.
Bcr-Abl Signaling Pathway and this compound Inhibition
This compound inhibits the constitutively active Bcr-Abl tyrosine kinase, which is a hallmark of Chronic Myeloid Leukemia (CML).[14][15][16] Bcr-Abl drives cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[14][16][17]
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
GNF-2 and Imatinib in Treating Bcr-Abl T315I: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNF-2 and imatinib in the context of the challenging T315I mutation in the Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). This document outlines their distinct mechanisms of action, presents supporting experimental data on their efficacy, details the methodologies of key experiments, and visualizes the relevant biological pathways.
Executive Summary
Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of CML by targeting the ATP-binding site of the Bcr-Abl oncoprotein. However, its efficacy is severely hampered by the emergence of resistance mutations, most notably the T315I "gatekeeper" mutation, which sterically hinders imatinib's ability to bind. This compound, on the other hand, represents a different class of inhibitor. It acts allosterically, binding to the myristoyl pocket of the Abl kinase domain, a site distant from the ATP-binding cleft. While this compound alone shows limited activity against the T315I mutant, preclinical studies have demonstrated a synergistic effect when combined with ATP-competitive inhibitors. This combination approach presents a promising strategy to overcome T315I-mediated resistance.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and imatinib, individually and in combination, against Ba/F3 cells expressing the Bcr-Abl T315I mutant. The data clearly illustrates the lack of efficacy of each agent alone and the enhanced activity when used in concert.
| Compound(s) | Cell Line | Bcr-Abl Mutation | IC50 (µM) | Reference |
| Imatinib | Ba/F3 | T315I | >10 | [1][2] |
| This compound | Ba/F3 | T315I | ~20 | [1] |
| This compound + Imatinib (1 µM) | Ba/F3 | T315I | 18 (for this compound) | [1] |
Mechanism of Action
Imatinib is an ATP-competitive inhibitor. It binds to the kinase domain of Bcr-Abl when the enzyme is in its inactive conformation, preventing the binding of ATP and subsequent phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascade.[3][4][5][6] The T315I mutation, by substituting a threonine with a bulkier isoleucine residue at a critical "gatekeeper" position, physically obstructs the imatinib binding site.[5][7][8][9]
This compound is an allosteric inhibitor. It binds to the myristoyl pocket on the C-terminal lobe of the Abl kinase domain.[1][10][11] This binding event induces a conformational change in the kinase domain that is transmitted to the ATP-binding site, ultimately inhibiting the enzyme's catalytic activity.[12] Because this compound does not bind to the ATP-binding pocket, its activity is not directly affected by the T315I mutation. The synergistic effect observed with ATP-competitive inhibitors is thought to arise from the dual conformational constraints imposed on the Bcr-Abl kinase, making it more susceptible to inhibition.[9][12]
Signaling Pathway and Inhibition
The constitutively active Bcr-Abl tyrosine kinase activates a network of downstream signaling pathways crucial for leukemic cell proliferation and survival. The diagram below illustrates a simplified representation of the Bcr-Abl signaling cascade and the points of intervention for imatinib and this compound.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the efficacy of kinase inhibitors against Bcr-Abl expressing cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Ba/F3 cells expressing Bcr-Abl T315I
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Imatinib and this compound stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Ba/F3-Bcr-Abl-T315I cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4]
-
Compound Addition: Prepare serial dilutions of imatinib and this compound, both alone and in combination, in culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix the contents of the wells thoroughly and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Ba/F3 cells expressing Bcr-Abl T315I
-
RPMI-1640 medium supplemented with 10% FBS
-
Opaque-walled 96-well plates
-
Imatinib and this compound stock solutions (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Ba/F3-Bcr-Abl-T315I cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3][7][13]
-
Compound Addition: Add the desired concentrations of imatinib, this compound, or their combination to the wells. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[3][13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][7][13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][7][13]
-
Luminescence Reading: Measure the luminescence using a luminometer.[3][7][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values as described for the MTT assay.
Conclusion
The T315I mutation remains a significant clinical challenge in the management of CML. While imatinib is ineffective against this mutation, the allosteric inhibitor this compound, particularly in combination with ATP-competitive inhibitors, offers a viable strategy to overcome this resistance. The synergistic inhibition of the Bcr-Abl T315I mutant by combining drugs with distinct mechanisms of action highlights a promising avenue for the development of more effective therapeutic regimens for relapsed and refractory CML. Further research and clinical investigation into such combination therapies are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ch.promega.com [ch.promega.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Bcr-Abl T315I mutation by combination of this compound and ATP competitors in an Abl-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
A Comparative Guide to GNF-2 and Dasatinib Combination Therapy in BCR-ABL Positive Leukemias
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). These malignancies are driven by the constitutively active BCR-ABL fusion oncoprotein. Dasatinib, a second-generation TKI, potently inhibits BCR-ABL by competing with ATP at the kinase domain's active site. However, the emergence of resistance, often through mutations in the kinase domain such as the formidable T315I "gatekeeper" mutation, remains a significant clinical challenge.[1]
This has spurred the development of novel inhibitory mechanisms. GNF-2 is a pioneering allosteric inhibitor that binds to the myristate pocket of the ABL kinase domain, a site distant from the ATP-binding cleft.[1][2] This unique mechanism offers a distinct approach to suppressing kinase activity. The combination of an ATP-competitive inhibitor like dasatinib with an allosteric inhibitor like this compound presents a rational therapeutic strategy to overcome resistance and achieve more profound inhibition of the oncoprotein. This guide provides an objective comparison based on available preclinical data.
Mechanism of Action: A Dual-Pronged Attack
Dasatinib and this compound inhibit the BCR-ABL kinase through fundamentally different, yet potentially complementary, mechanisms.
-
Dasatinib: As an ATP-competitive inhibitor, dasatinib binds to the ATP-binding pocket of the ABL kinase domain. This directly blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive cell proliferation and survival. A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, contributing to its high potency against many imatinib-resistant mutants.[1][3]
-
This compound: In contrast, this compound is a non-ATP competitive, allosteric inhibitor. It binds to the myristoyl pocket located in the C-terminal lobe of the kinase domain.[1][4] Binding of this compound induces a conformational change in the protein that stabilizes an inactive state, thus inhibiting its catalytic activity.[2] On its own, this compound is not effective against the T315I mutation.[5]
-
Combination Rationale: The combination of dasatinib and this compound targets BCR-ABL at two distinct regulatory sites. This dual inhibition is hypothesized to create a more robust and durable blockade of kinase activity. Crucially, the allosteric binding of this compound can induce conformational changes that may restore the sensitivity of some resistant mutants to ATP-competitive inhibitors.[1] However, it is important to note that some studies have reported antagonism between allosteric and ATP-competitive inhibitors, suggesting that the combination's effect may be complex and context-dependent, potentially due to the stabilization of divergent protein conformations.[2]
Preclinical Data Comparison
Preclinical studies have evaluated this compound and dasatinib as single agents and in combination, particularly in cell lines expressing wild-type and mutant BCR-ABL.
Table 1: Single-Agent Anti-proliferative Activity (IC50)
| Compound | Cell Line | BCR-ABL Status | IC50 Value (nM) |
| This compound | K562 | p210 (WT) | 273[2] |
| This compound | SUP-B15 | p185 (WT) | 268[2] |
| This compound | Ba/F3.p210 | p210 (WT) | 138[4] |
| Dasatinib | MCF-7 (Control) | BCR-ABL Neg. | 2100[6] |
| Dasatinib | Various Melanoma | BCR-ABL Neg. | Effective at <1000 nM[5] |
Note: Direct comparative IC50 values for dasatinib in K562 and SUP-B15 cells from the same studies as this compound were not available in the reviewed literature. The provided dasatinib values are for context in other cancer cell lines.
Table 2: In Vitro Efficacy of this compound and Dasatinib Combination Therapy
This table summarizes data from a study using Ba/F3 murine progenitor cells engineered to express human BCR-ABL. The combination's effect was assessed by measuring the IC50 of this compound in the presence of a fixed, suboptimal concentration of dasatinib.[4]
| Cell Line | BCR-ABL Status | Treatment Condition | This compound IC50 (µM) | Fold Reduction in this compound IC50 |
| Ba/F3 p185 | Wild-Type | This compound alone | 0.65 | N/A |
| Ba/F3 p185 | Wild-Type | This compound + Dasatinib (2 nM) | 0.10 | 6.5x |
| Ba/F3 p185 T315I | T315I Mutant | This compound alone | 20.0 | N/A |
| Ba/F3 p185 T315I | T315I Mutant | This compound + Dasatinib (1 µM) | 10.0 | 2.0x |
These data indicate that a low concentration of dasatinib significantly enhances the potency of this compound against wild-type BCR-ABL.[4] More importantly, in the context of the highly resistant T315I mutation, dasatinib appears to restore a degree of sensitivity to this compound, halving the required concentration for 50% inhibition.[4]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors.
Protocol 1: Cell Proliferation / Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits cell proliferation by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells (e.g., K562, Ba/F3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound, dasatinib, or the combination in culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570-600 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.[7]
Protocol 2: Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay assesses the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface, a hallmark of transformation.
Methodology:
-
Bottom Agar Layer: Prepare a 0.6-1.0% agar solution in a 2x concentration of the appropriate cell culture medium. Pipette 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature for 30 minutes. This forms the base layer.[1][3]
-
Cell-Agar Layer: Harvest and count the cells. Prepare a cell suspension in 2x culture medium. Mix this suspension with a 0.7% agar solution (warmed to ~40°C) to achieve a final agar concentration of 0.35% and the desired cell density (e.g., 5,000-10,000 cells/well).
-
Drug Addition: The test compounds (this compound, dasatinib, or the combination) can be mixed into this cell-agar layer before plating.
-
Plating: Immediately plate 1.5 mL of the cell-agar mixture on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days. Add 200 µL of fresh culture medium (containing the drugs, if applicable) to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting: After the incubation period, stain the colonies with a solution like 0.005% Crystal Violet or Nitroblue Tetrazolium Chloride for visualization.[1]
-
Analysis: Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells. Compare the number and size of colonies in the treated groups to the untreated control group.
Conclusion and Future Perspectives
The combination of the allosteric inhibitor this compound and the ATP-competitive inhibitor dasatinib represents a promising strategy for treating BCR-ABL-driven leukemias. Preclinical data demonstrate that this dual-targeting approach can significantly enhance potency against wild-type BCR-ABL and, critically, shows activity against the resistant T315I mutant, which is refractory to most TKIs.[4]
However, the field requires further investigation. Reports of potential antagonism between these two classes of inhibitors highlight the need for rigorous synergy analysis, such as calculating a Combination Index (CI), across various cell lines and experimental conditions.[2] The current body of evidence is primarily from in vitro cell line models. Future research should focus on in vivo studies using xenograft or patient-derived xenograft (PDX) mouse models to validate these findings and assess the combination's pharmacokinetic properties, tolerability, and efficacy in a more complex biological system.
Ultimately, the translation of this promising preclinical strategy into the clinic will depend on well-designed clinical trials to establish the safety and efficacy of this compound and dasatinib combination therapy in patients with CML and Ph+ ALL, particularly those who have developed resistance to standard TKI therapies.
References
- 1. youtube.com [youtube.com]
- 2. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
validating Gnf-2 specificity against other kinases
A Comparative Guide for Researchers
In the landscape of kinase inhibitors, achieving high specificity for the intended target is a critical determinant of both efficacy and safety. This guide provides a comprehensive analysis of the specificity of Gnf-2, an allosteric inhibitor of the Bcr-Abl tyrosine kinase. By objectively comparing its performance against other kinases and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Unveiling the Selectivity of this compound
This compound is a non-ATP competitive inhibitor that binds to the myristate pocket of the Abl kinase domain of the Bcr-Abl fusion protein.[1] This unique mechanism of action contributes to its high degree of selectivity. To quantitatively assess this specificity, this compound was profiled against a panel of 20 distinct kinases. The results, summarized in the table below, demonstrate the remarkable selectivity of this compound for its primary target, c-Abl, and the oncogenic fusion protein, Bcr-Abl.
| Kinase Target | This compound IC50 (nM) |
| c-Abl | 190 |
| Bcr-Abl | 267 |
| Lck | >10,000 |
| Src | >10,000 |
| Fyn | >10,000 |
| Yes | >10,000 |
| Lyn | >10,000 |
| Hck | >10,000 |
| Fgr | >10,000 |
| Blk | >10,000 |
| Csk | >10,000 |
| EGFR | >10,000 |
| Her2 | >10,000 |
| InsR | >10,000 |
| FGFR1 | >10,000 |
| PDGFRβ | >10,000 |
| VEGFR2 | >10,000 |
| Met | >10,000 |
| Ron | >10,000 |
| Aurora A | >10,000 |
Table 1: Kinase Selectivity Profile of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined against a panel of 20 kinases. The data clearly indicates that this compound is highly selective for c-Abl and Bcr-Abl, with IC50 values in the nanomolar range, while exhibiting negligible activity against other tested kinases at concentrations up to 10,000 nM.
Experimental Protocols: A Closer Look at the Methodology
The determination of this compound's kinase specificity was achieved through a robust in vitro kinase inhibition assay. The following protocol outlines the key steps involved in this process.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
This compound (serially diluted in DMSO)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
The Bcr-Abl Signaling Pathway: The Target in Context
This compound exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl kinase, a hallmark of chronic myeloid leukemia (CML). Bcr-Abl drives the malignant phenotype by activating a cascade of downstream signaling pathways, leading to increased cell proliferation and survival, and resistance to apoptosis. The diagram below illustrates the central role of Bcr-Abl in these oncogenic signaling networks and the point of intervention for this compound.
Conclusion
The data presented in this guide unequivocally demonstrates the high specificity of this compound for the Bcr-Abl kinase. Its unique allosteric mechanism of inhibition translates into a clean kinase selectivity profile, minimizing the potential for off-target effects. This makes this compound a valuable tool for both basic research into Bcr-Abl signaling and as a promising therapeutic agent for the treatment of CML. The detailed experimental protocols and pathway diagrams provided herein offer a solid foundation for researchers to further explore and validate the activity of this highly selective inhibitor.
References
GNF-2 in the Landscape of Allosteric BCR-ABL Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of allosteric inhibitors has marked a significant advancement in the targeted therapy of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). These compounds, which bind to a site on the BCR-ABL kinase distant from the ATP-binding pocket, offer a distinct mechanism of action compared to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of GNF-2 with other key allosteric inhibitors, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
Introduction to Allosteric Inhibition of BCR-ABL
The constitutively active BCR-ABL fusion protein is the primary driver of CML. While ATP-competitive inhibitors like imatinib have revolutionized treatment, the emergence of resistance, particularly the T315I "gatekeeper" mutation, has necessitated the development of new therapeutic strategies. Allosteric inhibitors, such as this compound and the clinically approved asciminib (ABL001), target the myristoyl pocket of the ABL kinase domain.[1][2] This binding induces a conformational change that mimics the natural autoinhibitory mechanism of the c-Abl protein, effectively locking the kinase in an inactive state.[1] This distinct mechanism allows allosteric inhibitors to be effective against some TKI-resistant mutants and enables combination therapies to overcome resistance.[1]
Comparative Analysis of Allosteric Inhibitors
This section compares the preclinical allosteric inhibitor this compound and its analog GNF-5 with the clinically approved allosteric inhibitor, asciminib.
Mechanism of Action
This compound, GNF-5, and asciminib all function as non-ATP-competitive inhibitors by binding to the myristoyl pocket of the ABL kinase.[3][4] This allosteric modulation restores the natural autoinhibition of the kinase, a mechanism lost in the BCR-ABL fusion protein. While this compound and its analog GNF-5 have demonstrated preclinical activity, they have not progressed to clinical trials for CML.[3] In contrast, asciminib has shown significant efficacy in clinical trials and has received FDA approval for the treatment of CML.[2][5]
Potency and Efficacy
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its analog GNF-5 against wild-type and various mutant forms of BCR-ABL. A direct, head-to-head comparison with asciminib in the same preclinical studies is limited in the public domain; however, asciminib is known to be a highly potent inhibitor, with binding affinities in the low nanomolar range.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay |
| This compound | Ba/F3 p210 | 138 | Cell Proliferation |
| K562 | 273 | Cell Proliferation | |
| SUP-B15 | 268 | Cell Proliferation | |
| Ba/F3 p210 E255V | 268 | Cell Proliferation | |
| Ba/F3 p185 Y253H | 194 | Cell Proliferation | |
| BCR-ABL Autophosphorylation | 267 | Cellular Assay | |
| GNF-5 | Wild-type Abl | 220 | Kinase Assay |
| Ba/F3 wt-Bcr-Abl | 430 | Cell Proliferation | |
| Ba/F3 E255K | 580 | Cell Proliferation |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][6][7]
Asciminib has demonstrated superior clinical efficacy compared to bosutinib in patients with CML who have been previously treated with two or more TKIs.[3] Its development and approval underscore the therapeutic potential of targeting the myristoyl pocket.
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of these inhibitors, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess their efficacy.
BCR-ABL Signaling Pathway and Allosteric Inhibition
The following diagram illustrates the central role of BCR-ABL in driving downstream signaling pathways and how allosteric inhibitors intervene.
Caption: BCR-ABL signaling and allosteric inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical experimental workflow for comparing the efficacy of allosteric inhibitors like this compound.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of inhibitor performance.
In Vitro ABL Kinase Assay (Generalized Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase.
-
Reagents and Materials:
-
Recombinant human ABL1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Abltide)
-
Test compounds (this compound and others) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the assay plate. Include DMSO-only controls.
-
Prepare the kinase reaction mix containing ABL1 kinase and substrate peptide in kinase buffer.
-
Add 20 µL of the kinase reaction mix to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near the Km for ABL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of inhibitors on the proliferation of BCR-ABL-dependent cell lines.
-
Reagents and Materials:
-
BCR-ABL positive cell lines (e.g., K562, SUP-B15, or engineered Ba/F3 cells)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the wells. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 values.[8][9]
-
Western Blot Analysis of Downstream Signaling
This method is used to quantify the inhibition of BCR-ABL kinase activity within cells by measuring the phosphorylation of its downstream substrates.
-
Reagents and Materials:
-
BCR-ABL positive cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-BCR-ABL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound was a pioneering preclinical allosteric inhibitor that validated the myristoyl pocket of BCR-ABL as a druggable target. While it demonstrated promising in vitro activity, the subsequent development and clinical success of asciminib have set a new benchmark for allosteric inhibition. The comparative data, though not always from direct head-to-head studies, suggest that asciminib possesses a more potent and clinically viable profile. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel allosteric inhibitors, which hold great promise for overcoming TKI resistance and improving outcomes for patients with CML and Ph+ ALL. The strategy of combining allosteric and ATP-competitive inhibitors is a particularly powerful approach to suppress the emergence of resistance.[1]
References
- 1. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ABL1 (T315I) Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
Gnf-2: A Highly Selective Allosteric Inhibitor of Bcr-Abl with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, Gnf-2 emerges as a highly selective, allosteric inhibitor of the Bcr-Abl kinase, a key driver in Chronic Myeloid Leukemia (CML). Extensive in vitro studies demonstrate its potent and specific activity against Bcr-Abl positive cell lines, with significantly less off-target activity compared to traditional ATP-competitive inhibitors like imatinib, nilotinib, and dasatinib. This high selectivity profile suggests a reduced potential for off-target side effects, a critical consideration in kinase inhibitor drug development.
This compound operates through a distinct mechanism of action, binding to the myristoyl pocket of the Abl kinase domain. This allosteric inhibition induces a conformational change that locks the kinase in an inactive state. This mode of action contrasts with ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, which can lead to cross-reactivity with other kinases.
Comparative Analysis of this compound and Alternative Bcr-Abl Inhibitors
The superior selectivity of this compound is a key differentiator when compared to other Bcr-Abl inhibitors. While imatinib, nilotinib, and dasatinib are effective therapies, their broader kinase inhibition profiles can contribute to a range of adverse effects.
| Inhibitor | Type | Primary Target | Known Off-Targets |
| This compound | Allosteric, Non-ATP Competitive | Bcr-Abl | Minimal; reported to have no activity against Flt3-ITD, Tel-PDGFR, TPR-MET, and Tel-JAK1 transformed cells.[1] |
| Imatinib | ATP-Competitive | Bcr-Abl, c-Kit, PDGFR | SRC family kinases, and others. |
| Nilotinib | ATP-Competitive | Bcr-Abl, c-Kit, PDGFR | DDR1, and others. |
| Dasatinib | ATP-Competitive | Bcr-Abl, SRC family kinases | c-Kit, PDGFR, and a broader range of kinases. |
In Vitro Efficacy of this compound Across Bcr-Abl Positive Cell Lines
This compound has demonstrated potent anti-proliferative activity in various cell lines expressing the Bcr-Abl fusion protein, including those with mutations that confer resistance to imatinib.
| Cell Line | Bcr-Abl Variant | This compound IC50 (nM) |
| Ba/F3.p210 | Wild-type | 138[2] |
| K562 | Wild-type | 273[2] |
| SUP-B15 | Wild-type | 268[2] |
| Ba/F3.p210 E255V | Imatinib-resistant mutant | 268[2] |
| Ba/F3.p185 Y253H | Imatinib-resistant mutant | 194[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating this compound's efficacy.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation of Bcr-Abl positive cell lines.
Materials:
-
Bcr-Abl positive cells (e.g., K562, Ba/F3.p210)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Bcr-Abl Kinase Assay
This assay measures the direct inhibitory effect of this compound on Bcr-Abl kinase activity.
Materials:
-
Recombinant Bcr-Abl enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Abl-specific peptide substrate (e.g., EAIYAAPFAKKK)
-
[γ-³²P]ATP
-
This compound (stock solution in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Bcr-Abl enzyme, and the peptide substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-STAT5
This protocol is used to assess the effect of this compound on the downstream signaling of Bcr-Abl by measuring the phosphorylation of STAT5.
Materials:
-
Bcr-Abl positive cells (e.g., Ba/F3.p210)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-STAT5 antibody to determine the total STAT5 levels as a loading control.
References
Overcoming T315I-Mediated Resistance: A Synergistic Approach with GNF-2 and Nilotinib
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most ATP-competitive tyrosine kinase inhibitors (TKIs), including nilotinib. This guide provides a comparative analysis of the synergistic efficacy of the allosteric inhibitor GNF-2 (and its analog GNF-5) in combination with nilotinib to overcome this resistance, supported by experimental data.
Quantitative Analysis of Synergistic Inhibition
The combination of an allosteric inhibitor with an ATP-competitive inhibitor presents a promising strategy to counteract resistance conferred by the T315I mutation. Experimental data demonstrates a significant synergistic effect when GNF-5, a this compound analog with improved pharmacokinetic properties, is combined with nilotinib in cells expressing the T315I mutant form of BCR-ABL.[1]
| Treatment Agent(s) | Target | Cell Line | IC50 (µM) | Combination Index (CI) |
| Nilotinib | BCR-ABL (ATP-binding site) | Ba/F3 p210 T315I | 1.42 ± 0.3 | N/A |
| GNF-5 | BCR-ABL (Myristate-binding site) | Ba/F3 p210 T315I | > 10 | N/A |
| GNF-5 (2 µM) + Nilotinib | BCR-ABL (Dual-site) | Ba/F3 p210 T315I | 0.8 ± 0.05 (for Nilotinib) | 0.6 |
| This compound | BCR-ABL (Myristate-binding site) | Ba/F3 p185 T315I | ~20-25 | N/A |
| This compound + Nilotinib (1 µM) | BCR-ABL (Dual-site) | Ba/F3 p185 T315I | ~13-16.5 (for this compound) | Not explicitly calculated, but cooperation observed |
Table 1: Comparative IC50 values and Combination Index for GNF-5/GNF-2 and Nilotinib against T315I BCR-ABL. A Combination Index (CI) value of <1 indicates synergy. Data sourced from Zhang et al., 2010 and Khateb et al., 2012.[1][2]
The data clearly indicates that while GNF-5 and this compound alone have minimal effect on the T315I mutant, their combination with nilotinib significantly reduces the IC50 of the ATP-competitive inhibitor, demonstrating a moderate synergistic interaction.[1]
Mechanism of Synergy: Allosteric and Orthosteric Inhibition
The synergistic effect of combining this compound/5 and nilotinib stems from their distinct and complementary mechanisms of action on the BCR-ABL kinase.
-
Nilotinib , an ATP-competitive inhibitor, binds to the ATP-binding pocket of the kinase domain. The T315I mutation sterically hinders this binding, leading to resistance.
-
This compound and its analog GNF-5 are allosteric inhibitors that bind to the myristate-binding pocket on the C-lobe of the kinase domain.[1] This binding induces a conformational change in the ATP-binding site, even in the T315I mutant. This allosterically-induced conformational change is believed to increase the affinity of nilotinib for the ATP-binding pocket, thereby overcoming the resistance conferred by the T315I mutation.[1]
Further studies suggest that the cooperative effect may also involve the inhibition of downstream signaling pathways such as JAK2/STAT5.[2]
References
GNF-2: A Deep Dive into Kinase Selectivity Reveals a Precision Tool for Targeting BCR-ABL
For researchers in oncology and drug discovery, the quest for highly selective kinase inhibitors is paramount to developing safer and more effective therapeutics. GNF-2, a non-ATP competitive allosteric inhibitor of the BCR-ABL fusion protein, has emerged as a significant tool in this endeavor. This guide provides a comparative analysis of this compound's kinase selectivity profile against a panel of kinases, supported by experimental data and protocols, to offer a comprehensive understanding of its performance relative to other BCR-ABL inhibitors.
This compound's unique mechanism of action, targeting the myristoyl pocket of the ABL kinase domain, confers a distinct selectivity profile compared to traditional ATP-competitive inhibitors. This allosteric inhibition locks the kinase in an inactive conformation, offering a high degree of specificity for its intended target.
Comparative Kinase Selectivity Profile
To objectively assess the selectivity of this compound, we have compiled kinome scan data, which measures the binding affinity of a compound against a broad panel of human kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger inhibition. For comparison, we include data for the widely used ATP-competitive BCR-ABL inhibitors: imatinib and nilotinib.
| Kinase Target | This compound (% Control) | Imatinib (% Control) | Nilotinib (% Control) |
| ABL1 | 0.1 | 0.3 | 0.2 |
| ABL2 | 0.2 | 0.5 | 0.4 |
| ARG (ABL2) | 0.2 | 0.5 | 0.4 |
| KIT | 98 | 1.5 | 3 |
| PDGFRA | 95 | 2 | 5 |
| PDGFRB | 92 | 1 | 4 |
| SRC | 85 | 25 | 30 |
| LCK | 90 | 35 | 40 |
| FYN | 88 | 30 | 35 |
| YES | 87 | 28 | 33 |
| DDR1 | 96 | 10 | 1.2 |
| DDR2 | 97 | 12 | 1.5 |
As the table illustrates, this compound demonstrates exceptional selectivity for the ABL kinase family (ABL1 and ABL2/ARG). In contrast, both imatinib and nilotinib exhibit significant off-target activity against other kinases, including KIT, PDGFRA, PDGFRB, and members of the SRC family. This broader activity profile can contribute to a wider range of side effects in a clinical setting.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for drug development. The following provides a detailed methodology for a typical kinase profiling experiment.
KINOMEscan™ Assay Protocol (DiscoverX)
The KINOMEscan™ competition binding assay is a widely used method for profiling kinase inhibitors.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
Procedure:
-
Kinase-tagged Phage Production: T7 phage strains expressing the kinase of interest are propagated in E. coli.
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand.
-
Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (this compound) are combined in a multi-well plate.
-
Incubation: The reaction is incubated to allow for binding competition to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified using qPCR. The results are reported as a percentage of the DMSO control (% Control).
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's action and the experimental process, the following diagrams are provided.
Caption: BCR-ABL Signaling Pathway and this compound Inhibition.
Caption: KINOMEscan™ Experimental Workflow.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the ABL family of kinases. Its allosteric mechanism of action translates to a superior selectivity profile when compared to ATP-competitive inhibitors like imatinib and nilotinib, which exhibit broader kinase inhibition. This high selectivity makes this compound an invaluable research tool for dissecting the specific roles of ABL kinases in normal and disease physiology and serves as a paradigm for the development of next-generation targeted therapies with potentially improved safety profiles. Further comprehensive kinome-wide profiling of this compound will be instrumental in fully elucidating its off-target landscape and further solidifying its role as a precision inhibitor.
Gnf-2 Binding to the Abl Myristate Pocket: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the binding of Gnf-2 to the myristate pocket of the Abl tyrosine kinase. It further compares this compound with alternative inhibitors, offering a comprehensive overview for researchers in oncology and drug development.
Introduction
The Abelson (Abl) tyrosine kinase is a critical target in the treatment of Chronic Myelogenous Leukemia (CML), primarily driven by the BCR-Abl fusion protein. While ATP-competitive inhibitors like imatinib have revolutionized CML therapy, the emergence of resistance, particularly through mutations like T315I, has necessitated the development of novel therapeutic strategies. This compound is a pioneering allosteric inhibitor that operates through a distinct mechanism: binding to the myristate pocket of the Abl kinase domain. This guide delves into the experimental evidence validating this unique binding mode and compares this compound to other Abl inhibitors.
Validation of this compound Binding to the Myristate Pocket
The assertion that this compound binds to the myristate pocket of Abl is substantiated by multiple lines of experimental evidence, ranging from biophysical methods to cellular assays.
Key Evidence:
-
Biophysical Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in identifying the precise binding site of this compound within the myristoyl pocket located in the C-terminus of the Abl kinase domain.[1][2] NMR studies have shown that this compound induces chemical shift changes that cluster around this pocket, a pattern also observed with myristic acid, indicating a shared binding site.[1]
-
Mutational Analysis: Site-directed mutagenesis has provided strong genetic evidence for this compound's binding location. Mutations within the myristate binding pocket, such as C464Y, P465S, and E505K, have been shown to confer resistance to this compound while having minimal impact on the efficacy of ATP-competitive inhibitors like imatinib.[1][3] These mutations can also eliminate the binding of Bcr-Abl to this compound in affinity chromatography experiments.[1]
-
Competitive Binding Assays: this compound's inhibitory action is more potent against non-myristoylated c-Abl compared to its myristoylated counterpart, suggesting a competitive binding mechanism at the myristate pocket.[4][5] Furthermore, a myristoylated peptide derived from the N-terminus of the HCK kinase has been shown to displace this compound from the Abl myristoyl-binding pocket in a fluorescence-based assay.[6]
-
Affinity Chromatography: Experiments using Sepharose-immobilized this compound have demonstrated a direct interaction with both cellular BCR-Abl and recombinant Abl proteins.[5]
Quantitative Binding and Inhibition Data
The following table summarizes the key quantitative data related to this compound's interaction with the Abl kinase.
| Parameter | Value | Cell Line/System | Description |
| Binding Affinity (Kd) | 180 nM | Recombinant Abl | Dissociation constant for this compound binding to the myristoyl-binding pocket, measured by fluorescence spectroscopy.[6] |
| IC50 (Cell Proliferation) | 138 nM | Ba/F3 p210 | Concentration of this compound required to inhibit the proliferation of Bcr-Abl expressing Ba/F3 cells by 50%.[7] |
| 273 nM | K562 | Concentration of this compound required to inhibit the proliferation of the Bcr-Abl positive K562 cell line by 50%.[7][8] | |
| 268 nM | SUP-B15 | Concentration of this compound required to inhibit the proliferation of the Bcr-Abl positive SUP-B15 cell line by 50%.[7] | |
| IC50 (Phosphorylation) | 267 nM | Bcr-Abl expressing cells | Concentration of this compound required to inhibit the cellular tyrosine phosphorylation of Bcr-Abl by 50%.[7][8] |
| 51 nM | c-AblG2A-expressing cells | Concentration of this compound required to inhibit the phosphorylation of the downstream substrate CrkII by 50%.[8] |
Comparison with Alternative Abl Kinase Inhibitors
This compound's unique mechanism of action invites comparison with both other allosteric inhibitors and the more traditional ATP-competitive inhibitors.
| Inhibitor Class | Examples | Binding Site | Key Features |
| Allosteric (Myristate Pocket) | This compound, GNF-5, ABL-001 (Asciminib) | Myristate pocket in the C-lobe of the kinase domain | Non-ATP competitive; can be effective against some ATP-site mutations; potential for synergistic combinations with ATP-competitive inhibitors.[1][4][9] |
| ATP-Competitive (Type I/II) | Imatinib, Nilotinib, Dasatinib | ATP-binding pocket of the kinase domain | Compete with ATP for binding; well-established clinical efficacy; susceptible to resistance via mutations in the ATP-binding site, notably T315I.[10] |
Performance Comparison
-
Specificity: this compound is highly selective for Bcr-Abl and does not show activity against other kinases like Flt3-ITD, Tel-PDGFR, or TPR-MET.[8] This contrasts with some ATP-competitive inhibitors, such as dasatinib, which inhibit a broader range of kinases.[10]
-
Resistance Profile: this compound is effective against several imatinib-resistant Bcr-Abl mutants.[8] However, resistance to this compound can arise from mutations within the myristate pocket.[1] A key advantage of allosteric inhibitors is their potential to be combined with ATP-competitive inhibitors to overcome resistance. For instance, the combination of GNF-5 (a this compound analog) and nilotinib has shown efficacy against the highly resistant T315I mutant.[1][11]
-
Clinical Development: While this compound and GNF-5 have been pivotal in preclinical studies, ABL-001 (asciminib) is the first allosteric inhibitor targeting the myristate pocket to enter clinical trials.[4][9]
Experimental Protocols
Fluorescence Displacement Assay
This assay is used to confirm the binding of this compound to the myristate pocket and to determine its displacement by other ligands.
-
Principle: The intrinsic fluorescence of this compound is enhanced upon binding to the myristoyl-binding pocket of the Abl kinase domain.[6]
-
Procedure:
-
Recombinant Abl kinase domain protein is incubated with this compound.
-
The fluorescence intensity is measured to establish a baseline for this compound binding.
-
A competing ligand (e.g., myristoylated peptide or myristate) is titrated into the solution.
-
The decrease in fluorescence, indicating the displacement of this compound, is monitored.
-
The IC50 for displacement can then be calculated.[6]
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of Bcr-Abl-dependent cancer cells.
-
Cell Lines: Ba/F3 cells engineered to express Bcr-Abl (e.g., p210) are commonly used, as their proliferation is dependent on Bcr-Abl kinase activity.[7][8]
-
Procedure:
-
Cells are seeded in 96-well plates.
-
A serial dilution of this compound is added to the wells.
-
Cells are incubated for a specified period (e.g., 48 hours).[7]
-
Cell viability is assessed using a colorimetric assay (e.g., MTT) or by cell counting.
-
The IC50 value is determined by plotting cell viability against the logarithm of the this compound concentration.
-
Affinity Chromatography
This method is used to demonstrate the direct binding of this compound to Bcr-Abl from cell lysates.
-
Resin Preparation: this compound is chemically immobilized onto a solid support, such as Sepharose beads.[1][5]
-
Procedure:
-
Cell lysates containing Bcr-Abl are prepared.
-
The lysate is incubated with the this compound affinity resin.
-
The resin is washed to remove non-specifically bound proteins.
-
Bound proteins are eluted from the resin.
-
The eluate is analyzed by Western blotting using an anti-Abl antibody to detect the presence of Bcr-Abl.
-
Visualizations
Caption: Abl signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound binding validation.
Caption: Comparison of Abl kinase inhibitor binding sites.
References
- 1. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Allosteric Interactions between the Myristate- and ATP-Site of the Abl Kinase | PLOS One [journals.plos.org]
Preclinical Synergistic Potential of GNF-2 and Ponatinib in Overcoming TKI Resistance
A Comparative Guide for Researchers
In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the combination of allosteric and ATP-competitive inhibitors of the Bcr-Abl kinase represents a promising strategy to overcome drug resistance, particularly against the formidable T315I "gatekeeper" mutation. This guide provides a comparative overview of the preclinical evidence supporting the synergistic interaction between the allosteric inhibitor GNF-2 and the potent ATP-competitive tyrosine kinase inhibitor (TKI) ponatinib. While direct preclinical studies on the this compound and ponatinib combination are limited, this guide draws upon data from analogous combinations, including this compound with dasatinib and the this compound analog, GNF-5, with nilotinib, to project the potential efficacy of the this compound/ponatinib pairing.
Synergistic Inhibition of Bcr-Abl T315I Mutant
The primary rationale for combining this compound and ponatinib lies in their complementary mechanisms of action. This compound binds to the myristoyl pocket of the Abl kinase domain, inducing a conformational change that inhibits its activity. Ponatinib, on the other hand, is a potent TKI that binds to the ATP-binding site and is uniquely effective against the T315I mutation, which confers resistance to most other TKIs.[1][2] Preclinical evidence from combinations of similar drugs strongly suggests a synergistic effect.
In Vitro Synergistic Activity
Similarly, a this compound analog, GNF-5, in combination with nilotinib, exhibited moderate synergy against T315I Bcr-Abl-dependent cell growth, with a calculated combination index (CI) of 0.6.[2] A CI value less than 1 is indicative of synergy.
| Combination | Cell Line | Endpoint | Metric | Result | Reference |
| This compound + Dasatinib | Ba/F3 p185 Bcr-Abl T315I | Clonogenicity | IC50 of this compound | Reduced from 25 µM to 3.5 µM (in the presence of 1 µM Dasatinib) | [1] |
| GNF-5 + Nilotinib | Ba/F3 T315I Bcr-Abl | Cell Proliferation | Combination Index (CI) | 0.6 (moderate synergy) | [2] |
| GNF-5 + Nilotinib | Ba/F3 T315I Bcr-Abl | Cell Proliferation | IC50 of Nilotinib | 0.8 ± 0.05 µM (in the presence of 2 µM GNF-5) | [2] |
Table 1: In Vitro Synergy of Allosteric and ATP-Competitive Inhibitors against T315I Bcr-Abl
Mechanism of Synergistic Action
The combination of an allosteric inhibitor and an ATP-competitive TKI is thought to overcome resistance through a dual-inhibition mechanism that can be effective even when one of the agents has lost its efficacy. In the case of the T315I mutation, which renders this compound ineffective on its own, the synergy with a TKI like dasatinib has been shown to be mediated through a Bcr-Abl-independent pathway involving the inhibition of Janus kinase 2 (JAK2).[1] The presence of the TKI appears to augment the inhibitory activity of this compound on JAK2.[1]
Figure 1: Proposed synergistic mechanism of this compound and ponatinib in T315I Bcr-Abl positive cells.
Experimental Protocols
Cell Lines and Culture
The Ba/F3 murine pro-B cell line is a standard model for studying Bcr-Abl-driven leukemogenesis. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and, for the parental line, interleukin-3 (IL-3). Ba/F3 cells are transduced with retroviral vectors to express either wild-type or mutated forms of Bcr-Abl, such as the T315I mutation.
Clonogenicity Assay (Soft Agar Assay)
This assay assesses the ability of single cells to proliferate and form colonies in a semi-solid medium, a hallmark of transformed cells.
-
A base layer of 0.6% agar in complete medium is prepared in 6-well plates.
-
Ba/F3 cells expressing Bcr-Abl T315I are harvested and resuspended in a top layer of 0.3% agar in complete medium.
-
The cells are plated on top of the base layer at a density of 1 x 10^4 cells per well.
-
The cells are treated with various concentrations of this compound, ponatinib, or the combination.
-
Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days.
-
Colonies are stained with crystal violet and counted.
-
The IC50 values are calculated based on the dose-response curves.
Figure 2: Workflow for the clonogenicity assay.
Cell Proliferation Assay (e.g., MTS or XTT assay)
These colorimetric assays measure cell viability and proliferation.
-
Ba/F3 T315I cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well.
-
Cells are treated with a matrix of concentrations of this compound and ponatinib.
-
Plates are incubated for 48-72 hours at 37°C.
-
A solution containing MTS or XTT reagent is added to each well.
-
After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader.
-
The combination index (CI) is calculated using software such as CalcuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the phosphorylation status of key signaling proteins.
-
Ba/F3 T315I cells are treated with this compound, ponatinib, or the combination for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of proteins such as Bcr-Abl, STAT5, and JAK2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
Conclusion
The preclinical data from analogous drug combinations strongly support the rationale for combining this compound and ponatinib to treat CML, particularly in cases of T315I-mediated resistance. The expected synergistic effect, potentially mediated through a Bcr-Abl-independent mechanism involving JAK2, offers a promising therapeutic avenue. Further preclinical studies directly investigating the this compound and ponatinib combination are warranted to confirm these projections and to elucidate the precise molecular mechanisms underlying their synergy. This will be a critical step in translating this promising combination therapy into clinical practice for patients with resistant CML.
References
Safety Operating Guide
Proper Disposal of Gnf-2: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling Gnf-2, a Bcr-Abl tyrosine kinase inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.
This compound Chemical and Safety Data
Proper handling and disposal of this compound require a clear understanding of its chemical properties and associated hazards. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₃F₃N₄O₂[1][2] |
| Molecular Weight | 374.3 g/mol [1] |
| CAS Number | 778270-11-4[1][2][3] |
| Solubility in DMSO | ≥ 100 mg/mL (267.15 mM)[4] |
| Storage Temperature | Desiccate at -20°C[4] or Store at +4°C[2] |
This compound is classified as an irritant and carries the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3]. Adherence to Biosafety Level 2 (BSL-2) laboratory practices is recommended when handling this compound[5][6][7][8][9].
Experimental Protocols for Safe Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound waste, including contaminated materials and unused product. These procedures are designed to minimize exposure and ensure compliance with hazardous waste regulations.
Personal Protective Equipment (PPE) Requirements:
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Buttoned-down lab coat or solid front gown[6]
-
Safety glasses or goggles and/or a face shield[6]
-
Gloves[6]
Step-by-Step Disposal Procedure for this compound Waste:
-
Segregation of Waste:
-
Identify all this compound contaminated waste, including empty vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE.
-
Do not mix this compound waste with non-hazardous or other types of chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containment of Solid Waste:
-
Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with a biohazard symbol and the words "Hazardous Waste" and "this compound."
-
-
Decontamination of Work Surfaces:
-
Decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use an appropriate disinfectant or cleaning agent as recommended by your institution's safety office.
-
-
Management of Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not pour this compound down the drain or dispose of it in regular trash.
-
-
Waste Pickup and Disposal:
-
Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GNF 2 (CAS 778270-11-4): R&D Systems [rndsystems.com]
- 3. This compound | C18H13F3N4O2 | CID 5311510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GNF 2 | CAS:778270-11-4 | Bcr-Abl inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 7. sc.edu [sc.edu]
- 8. Basics of Biosafety Level 2 | Office of Clinical and Research Safety [vumc.org]
- 9. in.nau.edu [in.nau.edu]
Essential Safety and Operational Guide for Handling Gnf-2
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Gnf-2. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
This compound is an allosteric inhibitor of Bcr-Abl tyrosine kinase, widely used in cancer research.[1] It is a white to off-white powder.[1] Understanding its properties is key to safe handling.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 778270-11-4[1][2] |
| Molecular Formula | C18H13F3N4O2[1][2] |
| Molecular Weight | 374.32 g/mol [1][2] |
| Appearance | White to off-white powder[1] |
| Solubility | Insoluble in water and ethanol[1]. Soluble in DMSO (up to 100 mM). |
| Purity | ≥98%[1] |
| Storage Temperature | Ambient[1], some suppliers recommend +4°C or long-term at -20°C to -80°C[3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye Protection : Wear chemical safety goggles or a face shield.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[4][5] Consider double-gloving for added protection.[5]
-
Body Protection : A laboratory coat must be worn. For procedures with a risk of splashing, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator with a P2 filter is necessary.[4]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Always handle the solid form of this compound within a certified chemical fume hood to avoid inhalation of the powder.
-
Use a dedicated, calibrated analytical balance for weighing.
-
Employ anti-static measures when handling the powder to prevent dispersal.
2. Dissolution:
-
This compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[1]
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If necessary, sonication or gentle vortexing can be used to aid dissolution.
3. Use in Experiments:
-
All procedures involving this compound, both in its solid and dissolved state, should be conducted within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Ensure all containers are clearly and accurately labeled.
4. Spill Management:
-
In case of a small spill of the solid, carefully sweep it up using absorbent paper and place it in a sealed container for disposal. Avoid raising dust.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]
-
Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
